Product packaging for Acat-IN-7(Cat. No.:)

Acat-IN-7

Cat. No.: B11934764
M. Wt: 587.8 g/mol
InChI Key: OONGEPAWWNZIAT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acat-IN-7 is a potent and selective small-molecule inhibitor targeting Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT) . ACAT enzymes, which include the isoforms ACAT1 and ACAT2, play a critical role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in cytoplasmic lipid droplets . By inhibiting this enzymatic activity, this compound is a valuable research tool for investigating cholesterol metabolism and lipid droplet biology in vitro. ACAT inhibition has been identified as a promising therapeutic target for several human diseases. Research using ACAT inhibitors has been explored to reduce the development of atherosclerotic plaques in cardiovascular disease, as ACAT2-deficient mice show considerable attenuation of hypercholesterolemia and atherosclerosis . Furthermore, studies suggest that ACAT inhibition can modulate the processing of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) pathology, indicating its relevance in Alzheimer's disease research . In cancer biology, ACAT1 has been implicated in promoting tumor cell growth and has been investigated as a potential drug target . This product is intended for Research Use Only (RUO). It is not intended for use in diagnostic or therapeutic procedures for humans or animals. RUO products are not subject to the same regulatory controls as in vitro diagnostic medical devices (IVDs) and are exclusively tailored for laboratory research applications, such as fundamental pharmaceutical research and the development of new diagnostic tools . Researchers are responsible for ensuring compliance with all applicable laws and regulations in their use of this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H49N3O5S B11934764 Acat-IN-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H49N3O5S

Molecular Weight

587.8 g/mol

IUPAC Name

[4-[[(2S)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m0/s1

InChI Key

OONGEPAWWNZIAT-QFIPXVFZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases did not yield specific information on a compound designated "Acat-IN-7." The following guide provides a comprehensive overview of the mechanism of action for the broader class of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors, which is presumed to be the intended topic of interest.

Introduction

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that plays a central role in cellular cholesterol homeostasis.[1][2][3] It is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of cholesterol with long-chain fatty acids, forming cholesteryl esters.[2] These esters are then stored in cytosolic lipid droplets or incorporated into lipoproteins.[2][4] In mammals, two isoenzymes, ACAT1 and ACAT2, have been identified.[2] ACAT1 is ubiquitously expressed and is the primary isoenzyme in the brain, adrenal glands, kidneys, and macrophages.[2] In contrast, ACAT2 is predominantly found in the liver and intestines.[2][3] Given its pivotal role in cholesterol metabolism, ACAT has emerged as a significant therapeutic target for various conditions, including hypercholesterolemia, atherosclerosis, and Alzheimer's disease.[1][2]

Core Mechanism of Action of ACAT Inhibitors

The fundamental mechanism of action of ACAT inhibitors is the blockade of the enzymatic activity of ACAT1 and/or ACAT2. By inhibiting ACAT, these compounds prevent the conversion of free cholesterol into cholesteryl esters. This inhibition leads to a series of downstream cellular events that contribute to their therapeutic effects.

A primary consequence of ACAT inhibition is a decrease in the intracellular pool of cholesteryl esters and a subsequent increase in the level of free cholesterol within the endoplasmic reticulum. This alteration in cholesterol distribution triggers cellular responses to reduce cholesterol levels. For instance, the inhibition of ACAT has been shown to suppress the absorption of dietary cholesterol in the intestine and reduce the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL), in the liver.[2]

Furthermore, in the context of atherosclerosis, ACAT inhibition prevents the accumulation of cholesteryl esters in macrophages, a critical step in their transformation into foam cells, which are a hallmark of atherosclerotic plaques.[2] In Alzheimer's disease, inhibiting ACAT has been demonstrated to reduce the generation of β-amyloid (Aβ) peptide, a key component of the amyloid plaques found in the brains of patients.[1] The proposed mechanism involves the modulation of subcellular cholesterol distribution, which in turn affects the processing of the amyloid precursor protein (APP).[1]

Signaling Pathways Modulated by ACAT Inhibition

The inhibition of ACAT influences several key signaling pathways involved in lipid metabolism and cellular homeostasis. One of the most significant is the sterol regulatory element-binding protein (SREBP) pathway. By altering the cholesterol content in the endoplasmic reticulum, ACAT inhibitors can modulate the activation of SREBPs, which are master transcriptional regulators of cholesterol and fatty acid synthesis.

Additionally, ACAT inhibition can impact the liver X receptor (LXR) signaling pathway. LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. By influencing cellular cholesterol levels, ACAT inhibitors can indirectly affect LXR activity and the expression of its target genes, which are involved in cholesterol efflux and transport.

The diagram below illustrates the central role of ACAT in cholesterol metabolism and the downstream effects of its inhibition.

ACAT_Inhibition_Signaling_Pathway Signaling Pathway of ACAT Inhibition cluster_Cell Cell cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Downstream Downstream Effects ACAT ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification SREBP_Activation SREBP Pathway Modulation ACAT->SREBP_Activation Modulates LXR_Activation LXR Pathway Modulation ACAT->LXR_Activation Modulates Dec_Foam_Cell_Formation Decreased Foam Cell Formation ACAT->Dec_Foam_Cell_Formation Dec_Abeta_Production Decreased Aβ Production ACAT->Dec_Abeta_Production Cholesterol Free Cholesterol Cholesterol->ACAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->ACAT Lipid_Droplets Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Storage Dec_VLDL_Secretion Decreased VLDL Secretion SREBP_Activation->Dec_VLDL_Secretion Dec_Chol_Absorption Decreased Cholesterol Absorption LXR_Activation->Dec_Chol_Absorption ACAT_Inhibitor ACAT Inhibitor (e.g., this compound) ACAT_Inhibitor->ACAT Inhibition

Caption: Signaling pathway illustrating the mechanism of ACAT inhibition.

Quantitative Data for Representative ACAT Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes typical quantitative data for well-characterized ACAT inhibitors to provide a comparative context.

InhibitorTargetIC50 (µM)Cell-Based AssayReference
NevanimibeACAT1/ACAT2ACAT2: 0.71In vitro fluorescence-based assay[4]
Pyripyropene AACAT2 > ACAT1ACAT2: 25, ACAT1: 179In vitro fluorescence-based assay[4]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of ACAT inhibitors.

1. Fluorescence-Based ACAT Inhibition Assay

This in vitro assay is used to determine the potency of a compound in inhibiting the enzymatic activity of ACAT.

  • Principle: The assay measures the release of Coenzyme A (CoA) during the esterification of cholesterol, which is then detected by a fluorescent probe.

  • Materials:

    • Purified recombinant human ACAT1 or ACAT2 enzyme

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

    • Substrates: Acetyl-CoA and cholesterol

    • Test compound (ACAT inhibitor)

    • Stopping solution (e.g., 10% SDS)

    • Fluorescent probe for sulfhydryl groups (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the reaction buffer.

    • Add the purified ACAT enzyme to the wells of a 96-well plate.

    • Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA and cholesterol).

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 10 minutes).[4]

    • Stop the reaction by adding the stopping solution.[4]

    • Add the fluorescent probe (CPM) to each well and incubate at room temperature for a sufficient time (e.g., 30 minutes) to allow the probe to react with the free CoA.[4]

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation 355 nm; emission 460 nm).[4]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

ACAT_Assay_Workflow Workflow for Fluorescence-Based ACAT Inhibition Assay Start Start Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor Start->Prep_Inhibitor Add_Enzyme Add Purified ACAT Enzyme to 96-well Plate Prep_Inhibitor->Add_Enzyme Add_Inhibitor Add Inhibitor Dilutions and Pre-incubate Add_Enzyme->Add_Inhibitor Start_Reaction Initiate Reaction with Substrates (Acetyl-CoA, Cholesterol) Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with SDS) Incubate->Stop_Reaction Add_Probe Add Fluorescent Probe (e.g., CPM) Stop_Reaction->Add_Probe Incubate_RT Incubate at Room Temperature Add_Probe->Incubate_RT Measure_Fluorescence Measure Fluorescence (Plate Reader) Incubate_RT->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorescence-based ACAT inhibition assay.

2. Cell-Based Cholesterol Esterification Assay

This assay measures the ability of a compound to inhibit ACAT activity within a cellular context.

  • Principle: Cells are incubated with a radiolabeled precursor of cholesterol or fatty acids (e.g., [¹⁴C]oleic acid). The amount of radiolabeled cholesteryl esters formed is then quantified to determine ACAT activity.

  • Materials:

    • Cultured cells (e.g., CHO cells, macrophages)

    • Cell culture medium and supplements

    • Test compound (ACAT inhibitor)

    • Radiolabeled precursor (e.g., [¹⁴C]oleic acid complexed to bovine serum albumin)

    • Cell lysis buffer

    • Organic solvents for lipid extraction (e.g., hexane, isopropanol)

    • Thin-layer chromatography (TLC) plates and developing solvent

    • Scintillation counter

  • Procedure:

    • Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.

    • Treat the cells with various concentrations of the test compound for a specified period.

    • Add the radiolabeled precursor to the cell culture medium and incubate for a defined time to allow for its incorporation into cellular lipids.

    • Wash the cells to remove excess radiolabeled precursor.

    • Lyse the cells and extract the total lipids using organic solvents.

    • Separate the different lipid species (including free fatty acids, triglycerides, and cholesteryl esters) by thin-layer chromatography (TLC).

    • Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters.

    • Quantify the amount of radioactivity in the scraped spots using a scintillation counter.

    • Calculate the percentage of inhibition of cholesterol esterification for each concentration of the test compound compared to a vehicle-treated control.

    • Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

Conclusion

ACAT inhibitors represent a promising class of therapeutic agents with potential applications in a range of diseases characterized by dysregulated cholesterol metabolism. Their primary mechanism of action involves the direct inhibition of ACAT enzymes, leading to a reduction in cholesteryl ester synthesis and subsequent modulation of cellular cholesterol homeostasis and related signaling pathways. The experimental protocols outlined above provide a robust framework for the preclinical evaluation and characterization of novel ACAT inhibitors. While the specific properties of "this compound" remain to be elucidated, the foundational knowledge of ACAT inhibitor function provides a strong basis for future research and development in this area.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Acat-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acat-IN-7 is a synthetic compound identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) with additional activity against NF-κB mediated transcription. This dual activity positions it as a molecule of interest for research in therapeutic areas where both cholesterol metabolism and inflammation play a significant role, such as atherosclerosis and certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, based on available scientific literature and patent documentation.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] There are two known isoforms, ACAT1 and ACAT2, which play distinct roles in cholesterol homeostasis.[1] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestines and liver.[1] Inhibition of ACAT is a therapeutic strategy being explored for conditions characterized by abnormal cholesterol accumulation, including atherosclerosis and Alzheimer's disease.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[2] Dysregulation of NF-κB signaling is implicated in various inflammatory diseases and cancers.[2] Small molecules that can modulate the activity of both ACAT and NF-κB, such as this compound, are valuable tools for investigating the interplay between these pathways and hold potential for novel therapeutic interventions.

Discovery and Physicochemical Properties

This compound was disclosed in the patent EP1236468A1, which describes a series of sulfonylaminocarbonyl derivatives for the treatment of diseases mediated by nuclear factor-kappa B.[3][4] While the patent does not provide a specific "discovery" narrative for this compound, it is presented as one of the synthesized examples within a broader effort to develop NF-κB inhibitors. Its concurrent activity as an ACAT inhibitor was also characterized.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₃₂H₄₉N₃O₅S
Molecular Weight 587.81 g/mol
CAS Number 199984-38-8
Appearance Solid
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound, as inferred from the general procedures outlined in patent EP1236468A1 for analogous compounds, involves a multi-step process. A detailed, step-by-step protocol is not explicitly provided for this compound (which is a common practice in patents). However, a representative synthetic scheme can be constructed based on the chemical structure and the general methods described.

The synthesis likely involves the coupling of three key fragments: a substituted phenylacetic acid, a sulfonylating agent, and a substituted phenylamine bearing an amino acid moiety.

DOT Diagram: Proposed General Synthetic Workflow for this compound

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Coupling 2,4,6-triisopropylphenylacetic_acid 2,4,6-triisopropyl- phenylacetic acid Acyl_sulfamate Acyl sulfamate intermediate 2,4,6-triisopropylphenylacetic_acid->Acyl_sulfamate Reaction with Chlorosulfonyl isocyanate Chlorosulfonyl_isocyanate Chlorosulfonyl isocyanate Protected_Alanine N-protected (S)-Alanine Amino_aniline Alanine-coupled aniline Protected_Alanine->Amino_aniline Amide coupling 2,6-diisopropylaniline 2,6-diisopropylaniline 2,6-diisopropylaniline->Amino_aniline Acat_IN_7 This compound Acyl_sulfamate->Acat_IN_7 Coupling Amino_aniline->Acat_IN_7

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

General Procedure for the Synthesis of Sulfonylaminocarbonyl Derivatives (as adapted from EP1236468A1):

  • Formation of the Acyl Sulfamate Intermediate: To a solution of the appropriately substituted phenylacetic acid (e.g., 2,4,6-triisopropylphenylacetic acid) in an anhydrous aprotic solvent (e.g., dichloromethane), chlorosulfonyl isocyanate is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude acyl sulfamoyl chloride.

  • Preparation of the Amine Component: The N-protected amino acid (e.g., N-Boc-(S)-Alanine) is coupled to the substituted aniline (e.g., 2,6-diisopropylaniline) using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) in an appropriate solvent (e.g., DMF or dichloromethane). Following the reaction, the protecting group is removed under appropriate conditions (e.g., TFA for Boc group) to yield the free amine.

  • Final Coupling Reaction: The acyl sulfamoyl chloride from step 1 is dissolved in an anhydrous aprotic solvent. To this solution, the deprotected amine from step 2 and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until the reaction is complete.

  • Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica gel. The structure and purity of the final compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Biological Activity and Experimental Protocols

This compound is characterized as an inhibitor of both ACAT and NF-κB.

ACAT Inhibition

DOT Diagram: General ACAT Inhibition Assay Workflow

G Microsomes Source of ACAT (e.g., cell microsomes) Incubation Incubation at 37°C Microsomes->Incubation Substrates [¹⁴C]Oleoyl-CoA + Cholesterol Substrates->Incubation Acat_IN_7_sol This compound (or vehicle control) Acat_IN_7_sol->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Quantification of [¹⁴C]Cholesteryl Oleate TLC->Quantification Calculation IC₅₀ Calculation Quantification->Calculation

Caption: Workflow for a cell-free ACAT inhibition assay.

Experimental Protocol: In Vitro ACAT Inhibition Assay (Microsomal)

This is a representative protocol based on standard methods in the field.

  • Preparation of Microsomes: Microsomes containing ACAT enzyme are prepared from a suitable cell line (e.g., CHO cells overexpressing human ACAT1 or ACAT2) or tissue homogenates through differential centrifugation.

  • Assay Reaction: The assay is typically performed in a microplate format. Microsomal protein is pre-incubated with various concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control in a suitable buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate mixture containing cholesterol and radiolabeled [¹⁴C]oleoyl-CoA.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Termination and Extraction: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol). The lipids are extracted into the organic phase.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of formed [¹⁴C]cholesteryl oleate is quantified using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

NF-κB Inhibition

This compound is reported to inhibit NF-κB mediated transcription.[3][4][5] This is a key activity described in the originating patent.

DOT Diagram: NF-κB Reporter Gene Assay Workflow

G Cells Cells transfected with NF-κB luciferase reporter Acat_IN_7_treat Treatment with this compound (or vehicle control) Cells->Acat_IN_7_treat Stimulation Stimulation with (e.g., TNF-α or LPS) Acat_IN_7_treat->Stimulation Incubation_2 Incubation Stimulation->Incubation_2 Lysis Cell Lysis Incubation_2->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Measurement Measurement of Luminescence Luciferase_Assay->Measurement Calculation_2 IC₅₀ Calculation Measurement->Calculation_2

Caption: Workflow for an NF-κB reporter gene assay.

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol is a standard method to assess the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured under standard conditions. The cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After transfection, the cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period.

  • Stimulation: The NF-κB pathway is then activated by treating the cells with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further period to allow for the expression of the luciferase reporter gene.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities in the cell lysates are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity for each concentration of this compound is calculated relative to the stimulated control, and the IC₅₀ value is determined.

Mechanism of Action

DOT Diagram: Proposed Dual Mechanism of Action of this compound

G cluster_0 Cholesterol Metabolism Pathway cluster_1 Inflammatory Signaling Pathway Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT Esterification Cholesteryl_Esters Cholesteryl Esters (Storage) ACAT->Cholesteryl_Esters Esterification Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Phosphorylation & Degradation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive in cytoplasm) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active in nucleus) NFkB_inactive->NFkB_active Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Acat_IN_7_mol This compound Acat_IN_7_mol->ACAT Inhibition Acat_IN_7_mol->NFkB_inactive Inhibition of Transcription

Caption: Dual inhibitory action of this compound.

The precise molecular interactions of this compound with ACAT and the components of the NF-κB signaling pathway have not been detailed in publicly available literature. For ACAT, it is presumed to act as a competitive or non-competitive inhibitor at the active site of the enzyme. Its inhibitory effect on NF-κB-mediated transcription could occur at various points in the signaling cascade, from upstream signaling kinases to the nuclear translocation of NF-κB subunits or their binding to DNA. The originating patent focuses on the inhibition of NF-κB, suggesting this as a primary design consideration.

Conclusion and Future Directions

This compound is a dual-activity compound that presents an interesting profile for researchers in the fields of metabolic and inflammatory diseases. Its discovery within a patent focused on NF-κB inhibitors highlights a potential strategy for identifying compounds with pleiotropic effects. For a more complete understanding of this compound's therapeutic potential, further studies are warranted to:

  • Determine the specific IC₅₀ values for both ACAT1 and ACAT2 isoforms to understand its selectivity.

  • Elucidate the precise mechanism by which it inhibits the NF-κB signaling pathway.

  • Evaluate its efficacy and safety in relevant in vivo models of diseases such as atherosclerosis and cancer.

This in-depth technical guide provides a foundational understanding of this compound based on the currently available information, serving as a valuable resource for scientists and professionals in drug development.

References

A Technical Guide to the Target Validation of ACAT1 with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target validation studies for Acetyl-CoA Acetyltransferase 1 (ACAT1), a critical enzyme in cellular cholesterol metabolism and a promising target for cancer therapy. The principles and methodologies described herein are exemplified by studies of known ACAT1 inhibitors and serve as a comprehensive guide for the validation of novel compounds targeting ACAT1, such as a theoretical "Acat-IN-7".

Introduction: ACAT1 as a Therapeutic Target in Oncology

Altered cholesterol metabolism is a recognized hallmark of cancer.[1][2][3][[“]][5][6] Cancer cells exhibit an increased demand for cholesterol to support rapid proliferation and membrane biogenesis.[1][6] Acetyl-CoA Acetyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), is a key intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters (CEs) for storage in lipid droplets.[1][2][7] This process is crucial for maintaining cholesterol homeostasis and preventing cytotoxicity from excess free cholesterol.[7]

ACAT1 is overexpressed in a variety of cancers, including pancreatic, glioma, and bladder cancer, and its activity is linked to tumor growth, proliferation, and metastasis.[3][8][9] Beyond its role in cholesterol storage, ACAT1 has non-canonical functions as a lysine acetyltransferase, regulating key metabolic enzymes like the pyruvate dehydrogenase complex (PDC) to promote glycolysis (the Warburg effect) in cancer cells.[1][6][10] Inhibition of ACAT1 has been shown to suppress cancer cell proliferation, induce apoptosis, and enhance anti-tumor immunity, making it a compelling target for therapeutic intervention.[1][3][6]

Biochemical Target Engagement & Potency

The initial step in validating a new inhibitor is to confirm its direct interaction with and inhibition of the ACAT1 enzyme. This is typically achieved through in vitro enzymatic assays.

Table 1: In Vitro Enzymatic Inhibition of ACAT1

CompoundTargetAssay TypeIC50 (nM)Reference Compound
This compound (Hypothetical) Human ACAT1Fluorescence-based<50F12511
F12511Human ACAT1Radioactive39-
F12511Human ACAT2Radioactive110-
K604Human ACAT1Radioactive450-
AvasimibeACAT (non-specific)N/APotent-

Data for F12511 and K604 are from published studies.[11][12] Data for this compound is hypothetical for illustrative purposes.

Experimental Protocol: Fluorescence-Based ACAT1 Enzymatic Assay

This assay measures the activity of purified human ACAT1 by detecting the release of Coenzyme A (CoA-SH) during the esterification reaction.

  • Enzyme Source : Purified recombinant human ACAT1 protein.

  • Substrates :

    • Acetyl-CoA.

    • Cholesterol, delivered in a detergent solution (e.g., Triton X-100) to ensure solubility.

  • Reaction Buffer : A suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing dithiothreitol (DTT) to maintain a reducing environment.

  • Procedure : a. The ACAT1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a 96-well or 384-well plate. b. The reaction is initiated by adding the substrates (Acetyl-CoA and cholesterol). The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).[13] c. The reaction is terminated by adding a stop solution, such as 10% SDS.[13] d. A thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM) is added. This probe reacts with the free sulfhydryl group on the released CoA, generating a fluorescent signal.[13] e. Fluorescence is measured using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).[13]

  • Data Analysis : The fluorescent signal is proportional to ACAT1 activity. The percentage of inhibition is calculated relative to a DMSO vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Target Engagement

Confirming that the inhibitor can reach and bind to its target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for demonstrating direct target engagement in intact cells.[14][15][16] CETSA measures the change in the thermal stability of a protein upon ligand binding.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data

Cell LineCompound (Concentration)Tagg (°C) (Vehicle)Tagg (°C) (Compound)Thermal Shift (ΔTagg, °C)
MIA PaCa-2 (Pancreatic Cancer)This compound (10 µM) 54.558.9+4.4
U87-MG (Glioblastoma)This compound (10 µM) 54.258.3+4.1

Data are hypothetical, based on typical shifts observed for potent inhibitors.[15]

Experimental Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA®)

This protocol outlines a plate-based method for assessing the thermal stabilization of endogenous ACAT1 in live cells.[15][17]

  • Cell Culture : Culture cancer cells (e.g., MIA PaCa-2) to ~80% confluency.

  • Compound Treatment : a. Harvest cells and resuspend in media to a concentration of 1-2 x 10^6 cells/mL. b. Dispense cells into a 384-well PCR plate containing pre-spotted serial dilutions of the test inhibitor (e.g., this compound) or DMSO vehicle. c. Incubate the plate at 37°C for 1 hour to allow for compound uptake and target binding.[15]

  • Thermal Challenge : a. Place the PCR plate in a thermocycler. b. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 65°C) to induce thermal denaturation of proteins.[17]

  • Cell Lysis : a. After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction : a. Centrifuge the plate at low speed to pellet the aggregated, denatured proteins.[15]

  • Protein Quantification : a. Carefully transfer the supernatant (containing the soluble protein fraction) to a detection plate. b. Quantify the amount of soluble ACAT1 using a proximity-based immunoassay such as AlphaLISA® or HTRF®, which uses two antibodies specific to ACAT1.[17]

  • Data Analysis : Plot the amount of soluble ACAT1 as a function of temperature. The resulting "melting curve" is fitted to determine the aggregation temperature (Tagg). A positive shift in Tagg in the presence of the compound indicates target stabilization and engagement.[15][17]

G cluster_workflow HT-CETSA® Experimental Workflow node_cells 1. Cell Plating & Dosing (384-well PCR plate) node_incubate 2. Incubation (1 hr, 37°C) node_cells->node_incubate Compound Uptake node_heat 3. Thermal Challenge (3 min, Temp Gradient) node_incubate->node_heat Induce Denaturation node_lyse 4. Cell Lysis (e.g., Freeze-Thaw) node_heat->node_lyse Release Proteins node_spin 5. Centrifugation (Pellet Aggregates) node_lyse->node_spin Separate Fractions node_transfer 6. Supernatant Transfer node_spin->node_transfer Isolate Soluble Proteins node_detect 7. Detection (e.g., AlphaLISA®) node_transfer->node_detect Quantify Target node_analysis 8. Data Analysis (Melt Curve & ΔTagg) node_detect->node_analysis

HT-CETSA® workflow for assessing target engagement.

Cellular Phenotypic Effects & Mechanism of Action

Inhibition of ACAT1 is expected to produce distinct cellular phenotypes, primarily related to altered cholesterol and energy metabolism. Validating these downstream effects provides crucial evidence of the inhibitor's mechanism of action.

Table 3: Cellular Activity of ACAT1 Inhibition

Cell LineAssayEndpointEC50 (nM)Effect
U87-MGCell Viability (72h)Proliferation150Anti-proliferative
MIA PaCa-2Apoptosis AssayCaspase 3/7 Activation250Pro-apoptotic
H1299Seahorse AssayOxygen Consumption Rate (OCR)-Increased
H1299Western Blotp-PDH / Total PDH-Decreased

Data are hypothetical, representing expected outcomes from ACAT1 inhibition based on published literature.[3][6][10]

Experimental Protocol: Seahorse XF Analyzer for Metabolic Profiling

This assay measures cellular metabolism in real-time by monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. ACAT1 inhibition is expected to reverse the Warburg effect, increasing OCR.[10]

  • Cell Seeding : Seed cancer cells (e.g., H1299) into a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment : Treat cells with the ACAT1 inhibitor or vehicle for a predetermined time (e.g., 24 hours).

  • Assay Preparation : Wash the cells and replace the culture medium with unbuffered Seahorse XF base medium. Incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.

  • Mito Stress Test : a. Load the injector ports of the sensor cartridge with mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and Rotenone/Antimycin A (Complex I and III inhibitors). b. Place the cartridge into the Seahorse XF Analyzer. c. The instrument will sequentially inject the inhibitors and measure the OCR and ECAR at baseline and after each injection.

  • Data Analysis : The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiratory capacity. An increase in these parameters following inhibitor treatment indicates a shift away from glycolysis towards oxidative phosphorylation.

G cluster_chol Cholesterol Homeostasis cluster_met Metabolic Regulation node_chol Free Cholesterol node_acat1_chol ACAT1 node_chol->node_acat1_chol Substrate node_mem Membrane Integrity & Proliferation node_chol->node_mem node_ce Cholesteryl Esters (Lipid Droplets) node_acat1_chol->node_ce Esterification node_pyruvate Pyruvate node_pdc PDC (PDHA1, PDP1) node_pyruvate->node_pdc node_acetylcoa Acetyl-CoA node_pdc->node_acetylcoa node_glycolysis Glycolysis (Warburg Effect) node_acat1_met ACAT1 (Acetyltransferase) node_acat1_met->node_pdc Acetylates & Inhibits PDC node_tca TCA Cycle (OxPhos) node_acetylcoa->node_tca node_inhibitor This compound node_inhibitor->node_acat1_chol Inhibits node_inhibitor->node_acat1_met Inhibits

Dual mechanism of ACAT1 in cancer metabolism.

In Vivo Target Validation

The final step is to demonstrate that the inhibitor has anti-tumor efficacy in a preclinical animal model, confirming that the cellular effects translate to a therapeutic outcome.

Table 4: In Vivo Efficacy in Pancreatic Cancer Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (TGI, %)Change in Body Weight (%)
Vehicle20 mg/kg, QD, PO-+2.5
This compound 20 mg/kg, QD, PO65-1.8
Gemcitabine60 mg/kg, Q3D, IP75-8.2

Data are hypothetical, representing a plausible outcome for an effective ACAT1 inhibitor.[9]

Experimental Protocol: Mouse Xenograft Study

This protocol describes a study to evaluate the anti-tumor activity of an ACAT1 inhibitor in an immunodeficient mouse model.

  • Animal Model : Female athymic nude mice (6-8 weeks old).

  • Cell Implantation : Subcutaneously implant 5 x 10^6 MIA PaCa-2 human pancreatic cancer cells into the right flank of each mouse.

  • Tumor Growth and Grouping : a. Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2). b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration : a. Administer the ACAT1 inhibitor (formulated in a suitable vehicle, e.g., 0.5% methylcellulose), vehicle control, or a positive control (e.g., Gemcitabine) according to the specified dose and schedule (e.g., daily oral gavage) for 21-28 days.

  • Monitoring : a. Measure tumor volumes and body weights 2-3 times per week. b. Observe animals daily for any signs of toxicity.

  • Endpoint and Analysis : a. At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamic marker analysis via Western blot or IHC). b. Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.

G cluster_workflow In Vivo Xenograft Study Workflow node_implant 1. Cell Implantation (MIA PaCa-2 in Nude Mice) node_growth 2. Tumor Growth (to 100-150 mm³) node_implant->node_growth node_random 3. Randomization (into Treatment Groups) node_growth->node_random node_treat 4. Dosing Period (21-28 Days) node_random->node_treat node_monitor 5. Monitoring (Tumor Volume, Body Weight) node_treat->node_monitor Repeated 2-3x / week node_endpoint 6. Study Endpoint (Tumor Excision & Analysis) node_treat->node_endpoint

Workflow for a preclinical xenograft efficacy study.

Conclusion

The validation of ACAT1 as a therapeutic target is supported by a robust body of evidence demonstrating its critical role in cancer cell metabolism and proliferation. A systematic approach, beginning with biochemical confirmation of inhibition, followed by verification of cellular target engagement and downstream phenotypic effects, and culminating in successful in vivo efficacy studies, provides a comprehensive validation package for novel inhibitors like this compound. The methodologies and expected outcomes detailed in this guide serve as a blueprint for the preclinical development of next-generation ACAT1-targeted cancer therapies.

References

Technical Guide: In Vitro Enzymatic Assay for ACAT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Protocol for Researchers and Drug Development Professionals

This technical guide provides a detailed framework for conducting an in vitro enzymatic assay to characterize inhibitors of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1). While this document uses "Acat-IN-7" as a placeholder for a novel inhibitor, the methodologies and data presentation formats are applicable to any putative ACAT1 inhibitor.

Introduction to ACAT1 as a Therapeutic Target

Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] This process is vital for cellular cholesterol homeostasis, and its dysregulation has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[1][2][3] ACAT1 is an integral membrane protein located in the endoplasmic reticulum and is considered a promising therapeutic target for the development of novel drugs.[1] This guide outlines a robust in vitro enzymatic assay to determine the inhibitory potential of compounds like this compound against ACAT1.

Quantitative Data on Known ACAT1 Inhibitors

The following table summarizes the inhibitory activities of several known ACAT1 inhibitors. This data serves as a reference for comparing the potency of novel compounds like this compound.

CompoundTarget(s)IC50 / EC50Notes
Avasimibe (CI-1011)ACAT1/ACAT2IC50: 24 µM (ACAT1), 9.2 µM (ACAT2)Orally active ACAT inhibitor.[4]
K-604ACAT1 selectiveIC50: 0.45 ± 0.06 μMPotent and selective ACAT1 inhibitor.[4]
Nevanimibe (PD-132301)ACAT1 selectiveEC50: 9 nM (ACAT1), 368 nM (ACAT2)Orally active and selective ACAT1 inhibitor.[4]
Pactimibe (CS-505)ACAT1/ACAT2IC50: 4.9 µM (ACAT1), 3.0 µM (ACAT2)Dual inhibitor of ACAT1 and ACAT2.[4]
Pyripyropene AACAT2 selectiveIC50: 179 µM (ACAT1), 25 µM (ACAT2)More selective for ACAT2.[5]

Experimental Protocol: Fluorescence-Based ACAT1 Enzymatic Assay

This protocol describes a sensitive and high-throughput fluorescence-based assay to measure ACAT1 activity and its inhibition by test compounds. The assay monitors the release of Coenzyme A (CoA), which reacts with a fluorogenic probe to produce a fluorescent signal.

Materials and Reagents
  • Human recombinant ACAT1 enzyme

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Substrates:

    • Acetyl-CoA

    • NBD-cholesterol (or other suitable cholesterol analog)

  • Fluorogenic Probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., K-604)

  • 96-well black microplates

  • Fluorescence microplate reader

Assay Procedure
  • Reagent Preparation : Prepare all reagents and buffers to their final concentrations. Dilute the ACAT1 enzyme in the assay buffer to the desired concentration.

  • Compound Preparation : Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation : In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound (this compound) or vehicle (DMSO)

    • ACAT1 enzyme

  • Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA and NBD-cholesterol).

  • Kinetic Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for CPM) every minute for 30-60 minutes.[5]

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of ACAT1

ACAT1_Pathway cluster_ER Endoplasmic Reticulum Cholesterol Free Cholesterol (in ER membrane) ACAT1 ACAT1 Cholesterol->ACAT1 AcylCoA Acyl-CoA AcylCoA->ACAT1 CholesterylEster Cholesteryl Ester ACAT1->CholesterylEster LipidDroplet Lipid Droplet (Storage) CholesterylEster->LipidDroplet Inhibitor This compound (Inhibitor) Inhibitor->ACAT1

Caption: ACAT1 catalyzes the formation of cholesteryl esters from cholesterol and Acyl-CoA.

Experimental Workflow for ACAT1 Inhibition Assay

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrates) C Add Reagents to 96-well plate (Buffer, Inhibitor, Enzyme) A->C B Prepare Compound Dilutions (this compound) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrates D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Workflow of the in vitro fluorescence-based ACAT1 enzymatic assay.

This guide provides a comprehensive overview for establishing and conducting in vitro enzymatic assays for ACAT1 inhibitors. The provided protocols and data structures can be adapted for specific laboratory settings and research needs, facilitating the discovery and characterization of novel therapeutic agents targeting ACAT1.

References

Cellular Effects of ACAT Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly available scientific literature and databases did not yield specific information for a compound designated "Acat-IN-7". Therefore, this technical guide will focus on the well-documented cellular effects of ACAT (Acyl-CoA: cholesterol acyltransferase) inhibitors in general, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of ACAT inhibition.

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis.[1][2] It catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3] This process prevents the accumulation of excessive free cholesterol in cellular membranes, which can be toxic. Two isoforms of ACAT have been identified in mammals: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2][3][4] Due to their central role in cholesterol metabolism, ACAT enzymes have emerged as therapeutic targets for various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[1][2][3][5] ACAT inhibitors are a class of small molecules designed to block the activity of these enzymes, thereby modulating cellular cholesterol distribution and impacting downstream signaling pathways.

Quantitative Data on ACAT Inhibitor Effects

The cellular effects of ACAT inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for some well-characterized ACAT inhibitors.

Table 1: In Vitro Potency of Select ACAT Inhibitors

CompoundTargetAssay SystemIC50Reference
NevanimibeACAT1/ACAT2In vitro fluorescence-based assayACAT1: Not specified, ACAT2: 0.71 µM[6]
Pyripyropene A (PPPA)ACAT1/ACAT2In vitro fluorescence-based assayACAT1: 179 µM, ACAT2: 25 µM[6]
Avasimibe (AVAS)ACATNot specifiedNot specified[4]

Table 2: Cellular Effects of ACAT Inhibition

InhibitorCell Line/ModelEffectQuantitative ChangeReference
Avasimibe (AVAS)E4FAD Mice (in vivo)Reduction of lipid droplets in subiculum and cortex~50% decrease[4]
Avasimibe (AVAS)APOE4 Glia Cultures (in vitro)Increased extracellular apoE4 levelsData not quantified[4]
Oxysterols (ACAT activators)CHO-K1 cellsStimulation of ACAT activity>6-fold increase[7]
Podophyllotoxin (PPT)HaCaT cellsReduction in cell viability~40% reduction at 0.25 µM and 0.5 µM after 24h[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACAT inhibitor effects. Below are protocols for key experiments.

Fluorescence-Based ACAT Activity Assay

This assay measures the enzymatic activity of ACAT by detecting the coenzyme A (CoA) released during the cholesterol esterification reaction.

  • Materials:

    • Purified human ACAT1 or ACAT2 enzyme

    • Assay buffer (e.g., 100 mM potassium phosphate pH 7.4, 1 mM DTT)

    • Substrates: Acetyl-CoA, NBD-cholesterol (or other suitable fluorescent cholesterol analog)

    • ACAT inhibitor (e.g., Nevanimibe, PPPA)

    • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

    • 10% Sodium dodecyl sulfate (SDS)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, substrates, and varying concentrations of the ACAT inhibitor.

    • Initiate the reaction by adding the purified ACAT enzyme.

    • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding 10% SDS.

    • Add CPM solution to the reaction mixture. CPM reacts with the free sulfhydryl group of the released CoA to produce a fluorescent product.

    • Incubate at room temperature for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • Calculate the IC50 value of the inhibitor by plotting the fluorescence intensity against the inhibitor concentration.

Cellular Lipid Droplet Staining

This method visualizes and quantifies the effect of ACAT inhibitors on intracellular lipid droplet formation.

  • Materials:

    • Cell line of interest (e.g., glial cells, macrophages)

    • Cell culture medium and supplements

    • ACAT inhibitor

    • LipidSpot™ or Nile Red stain

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

    • Formaldehyde or paraformaldehyde for cell fixation

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the ACAT inhibitor or vehicle control for the desired time.

    • Wash the cells with PBS and fix them with formaldehyde.

    • Wash the cells again with PBS and stain with LipidSpot™ or Nile Red according to the manufacturer's instructions.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the lipid droplets and nuclei using a fluorescence microscope.

    • Quantify the number and/or size of lipid droplets per cell using image analysis software.

Signaling Pathways and Experimental Workflows

ACAT inhibition impacts several cellular signaling pathways, primarily by altering the distribution of cellular cholesterol.

ACAT Inhibition and Cholesterol Homeostasis

ACAT plays a central role in maintaining cellular cholesterol balance. Its inhibition leads to an increase in the free cholesterol pool, which can have several downstream consequences.

ACAT_Inhibition_Cholesterol_Homeostasis FC Free Cholesterol (Membrane) ACAT ACAT FC->ACAT Substrate Efflux Cholesterol Efflux (e.g., via ABCA1) FC->Efflux Increased Substrate for Efflux SREBP SREBP Pathway Activation FC->SREBP Modulation LXR LXR Pathway Activation FC->LXR Modulation CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Acat_IN ACAT Inhibitor Acat_IN->ACAT Inhibition ACAT_Inhibition_AD cluster_ER Endoplasmic Reticulum ACAT ACAT MembraneChol Increased Membrane Free Cholesterol ACAT->MembraneChol APP Amyloid Precursor Protein (APP) Secretases β- and γ-secretases APP->Secretases Substrate Abeta Aβ Production Secretases->Abeta Cleavage Acat_IN ACAT Inhibitor Acat_IN->ACAT Inhibition MembraneChol->APP Alters APP Localization/Processing MembraneChol->Secretases Modulates Activity Experimental_Workflow Start Compound Synthesis (e.g., this compound) InVitro_Assay In Vitro ACAT Enzyme Assay (IC50 Determination) Start->InVitro_Assay Cell_Based_Assay Cell-Based Assays (Lipid Droplet Formation, Cholesterol Efflux) InVitro_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (Signaling Pathway Analysis) Cell_Based_Assay->Mechanism_Study InVivo_Model In Vivo Disease Model (e.g., Atherosclerosis, Alzheimer's Disease) Mechanism_Study->InVivo_Model PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Model->PK_PD Tox Toxicology Studies InVivo_Model->Tox Clinical Pre-clinical/Clinical Development PK_PD->Clinical Tox->Clinical

References

Acat-IN-7 Selectivity for ACAT1 vs. ACAT2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Initial searches for a specific inhibitor designated "Acat-IN-7" did not yield public-domain data. This guide, therefore, provides a comprehensive overview of the principles and methodologies for determining inhibitor selectivity between the two isoforms of Acyl-CoA: Cholesterol Acyltransferase (ACAT), ACAT1 and ACAT2. The data and protocols presented are based on well-characterized inhibitors to serve as a practical reference for researchers in drug development.

Introduction to ACAT Isoforms and the Importance of Selectivity

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, exist with distinct tissue distributions and physiological roles.[2][3]

  • ACAT1 is ubiquitously expressed and plays a "housekeeping" role in protecting cells from free cholesterol toxicity by storing excess cholesterol in lipid droplets.[2][4] It is the primary isoform found in macrophages, adrenal glands, and brain tissue.[1]

  • ACAT2 expression is primarily restricted to the intestines and liver.[1][2] It is integral to the absorption of dietary cholesterol and the assembly of lipoproteins (VLDL and chylomicrons).[2][5]

This differential function makes isoform-selective inhibition a critical goal in drug development. Selective ACAT2 inhibition is pursued for treating hypercholesterolemia and atherosclerosis, as it can reduce cholesterol absorption and lower plasma lipoprotein levels.[5][6] Conversely, non-selective or ACAT1-selective inhibition can lead to adverse effects due to the disruption of cholesterol homeostasis in various tissues, potentially causing macrophage cell death.[5]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a compound is quantified by comparing its inhibitory potency against each enzyme isoform, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target isoform by the IC50 for the on-target isoform.

Below is a summary of publicly available data for well-characterized ACAT inhibitors.

InhibitorTarget IsoformACAT1 IC50ACAT2 IC50Selectivity Ratio (ACAT1/ACAT2)Reference(s)
Nevanimibe (ATR-101) ACAT1~0.23 µM (230 nM)0.368 µM (368 nM)~0.63[7][8][9][10][11]
Pyripyropene A (PPPA) ACAT2179 µM25 µM~0.14[7]
Pyripyropene A (PPPA) ACAT2>20-100 µM0.07-0.198 µM>100[12][13][14]

Note: IC50 values can vary between different assay conditions and experimental setups. The data presented for PPPA shows some variability, which is common in the literature.

Experimental Protocols for Determining Selectivity

Determining the selectivity of an inhibitor for ACAT1 versus ACAT2 requires robust and specific assays. Commonly employed methods include cell-based assays using engineered cell lines and biochemical assays using isolated microsomes.

This method utilizes a cell line that lacks endogenous ACAT activity (e.g., AC29, a Chinese hamster ovary cell line derivative), which is then stably transfected to express either human ACAT1 or ACAT2.[15][16][17]

Principle: The assay measures the formation of fluorescent cholesteryl esters from a fluorescent cholesterol analog, such as NBD-cholesterol. The accumulation of these esters within cytoplasmic lipid droplets results in a strong fluorescent signal, which is proportional to ACAT activity.[8][15][16][18]

Protocol Outline:

  • Cell Seeding: Plate ACAT1- and ACAT2-expressing cells in separate wells of a 96-well plate and allow them to adhere overnight.[13]

  • Compound Incubation: Treat the cells with a range of concentrations of the test inhibitor. Include appropriate controls (vehicle-only for 100% activity, and a known pan-ACAT inhibitor like CP113 for background fluorescence).[13][16]

  • Substrate Addition: Add NBD-cholesterol to each well and incubate for a defined period (e.g., 6 hours at 37°C).[13]

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 535 nm emission for NBD).[6]

  • Data Analysis: Plot the fluorescence values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.[13]

This biochemical assay uses microsomes isolated from cells expressing either ACAT1 or ACAT2, or from tissues known to predominantly express one isoform.[17][19]

Principle: The assay directly measures the enzymatic conversion of cholesterol and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) into radiolabeled cholesteryl esters. The amount of radioactivity incorporated into the cholesteryl ester fraction is a direct measure of ACAT activity.[19]

Protocol Outline:

  • Microsome Preparation: Isolate microsomes from ACAT1- or ACAT2-expressing cells or tissues via differential centrifugation.[17][19]

  • Reaction Mixture Preparation: In a reaction tube, combine a specific amount of microsomal protein, bovine serum albumin (BSA), and cholesterol (often delivered in cyclodextrin). Add the test inhibitor at various concentrations.[19]

  • Enzyme Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding [¹⁴C]oleoyl-CoA. Allow the reaction to proceed for a short duration (e.g., 10 minutes).[19]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol solution. Perform a lipid extraction to separate the lipid-soluble products.[19]

  • Product Separation and Quantification: Spot the lipid extract onto a thin-layer chromatography (TLC) plate to separate cholesteryl esters from other lipids. Scrape the band corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.[19]

  • Data Analysis: Calculate the rate of cholesteryl ester formation at each inhibitor concentration. Plot the activity against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Biological Pathways

The following diagram illustrates a typical workflow for identifying and characterizing selective ACAT inhibitors.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity Profiling cluster_2 Biochemical Validation A Compound Library B High-Throughput Screening (e.g., Cell-based fluorescence assay) A->B C Identify Initial Hits B->C D Dose-Response Curves for ACAT1-expressing cells C->D E Dose-Response Curves for ACAT2-expressing cells C->E F Calculate IC50 for ACAT1 D->F G Calculate IC50 for ACAT2 E->G H Determine Selectivity Ratio (IC50 ACAT1 / IC50 ACAT2) F->H G->H I Microsomal ACAT Assay (ACAT1 and ACAT2) H->I Lead Compounds J Confirm IC50 values and Selectivity I->J

ACAT Inhibitor Selectivity Screening Workflow

This diagram shows the central role of ACAT1 and ACAT2 in cellular cholesterol metabolism and where inhibitors act.

G cluster_liver Hepatocyte / Enterocyte cluster_macrophage Peripheral Cell (e.g., Macrophage) FC_liver Free Cholesterol (from diet/synthesis) ACAT2 ACAT2 FC_liver->ACAT2 CE_VLDL Cholesteryl Esters ACAT2->CE_VLDL VLDL VLDL / Chylomicrons (Secretion) CE_VLDL->VLDL Inhibitor2 Selective ACAT2 Inhibitor (e.g., PPPA) Inhibitor2->ACAT2 FC_macro Excess Free Cholesterol ACAT1 ACAT1 FC_macro->ACAT1 CE_droplet Cholesteryl Esters ACAT1->CE_droplet Droplet Cytoplasmic Lipid Droplets (Storage) CE_droplet->Droplet Inhibitor1 Selective ACAT1 Inhibitor (e.g., Nevanimibe) Inhibitor1->ACAT1 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT2 FattyAcylCoA->ACAT1

Distinct Roles of ACAT1 and ACAT2 in Cholesterol Metabolism

References

Early ADMET Properties of Acat-IN-7: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Acat-IN-7 is limited. This guide provides a comprehensive overview of the typical early ADMET profiling for Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols and data presented are representative of early-stage small molecule drug discovery for this target class.

Introduction to ACAT Inhibition and the Importance of Early ADMET Profiling

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, catalyzing the esterification of free cholesterol into cholesteryl esters for storage or secretion.[1][2][3] This function makes ACAT a compelling therapeutic target for conditions associated with cholesterol dysregulation, such as atherosclerosis. ACAT inhibitors aim to prevent the accumulation of cholesteryl esters in macrophages, a key event in the formation of foam cells and atherosclerotic plaques.[1][4]

The success of any small molecule inhibitor, including those targeting ACAT, is contingent not only on its potency but also on its pharmacokinetic and safety profile. A significant portion of drug candidates fail in later stages of development due to poor ADMET properties.[5] Therefore, a "fail early, fail cheap" strategy, which involves comprehensive ADMET profiling during the initial phases of drug discovery, is crucial.[6] This proactive approach allows for the early identification and optimization of drug-like properties, significantly reducing the time and cost of development.[5][6][7]

Core Early ADMET Properties for ACAT Inhibitors

The following table summarizes key in vitro ADMET assays and their desired outcomes for a potential oral ACAT inhibitor. These parameters are essential for predicting a compound's in vivo behavior.

ADMET Parameter Assay Description Desired Outcome for Oral Bioavailability
Absorption
SolubilityKinetic or Thermodynamic SolubilityMeasures the maximum concentration of a compound that can dissolve in a solution (e.g., Phosphate Buffered Saline, PBS) at a specific pH.> 50 µM in PBS at pH 7.4
PermeabilityParallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Monolayer AssayPAMPA assesses passive diffusion across an artificial membrane. The Caco-2 assay uses a human colon adenocarcinoma cell line to model intestinal absorption, including passive and active transport.[8][9][10]PAMPA: Pe > 5 x 10-6 cm/s Caco-2: Papp (A-B) > 10 x 10-6 cm/s; Efflux Ratio (B-A/A-B) < 2
Distribution
Plasma Protein BindingEquilibrium Dialysis or UltracentrifugationDetermines the fraction of a drug bound to plasma proteins (e.g., albumin). The unbound fraction is pharmacologically active.Unbound Fraction (fu) > 5% (highly desirable) or > 1% (acceptable)
Metabolism
Metabolic StabilityLiver Microsome Stability AssayMeasures the rate of metabolism of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[8]Half-life (t1/2) > 30 minutes Intrinsic Clearance (Clint) < 30 µL/min/mg protein
CYP InhibitionCytochrome P450 (CYP) Inhibition AssayEvaluates the potential of a compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which can lead to drug-drug interactions.IC50 > 10 µM for major isoforms
Toxicity
CytotoxicityHepG2 or other cell line viability assayAssesses the concentration at which a compound causes cell death, providing an early indication of potential toxicity.CC50 > 50 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and data interpretation.

3.1. Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM.

    • For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical (donor) side, and buffer is added to the basolateral (receiver) side.

    • For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side.

    • Plates are incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify potential P-glycoprotein (P-gp) substrates.

3.2. Liver Microsome Stability Assay

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor), and test compound.

  • Assay Procedure:

    • The test compound (typically at 1 µM) is pre-incubated with liver microsomes in a phosphate buffer at 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time. The half-life (t1/2) and intrinsic clearance (Clint) are then calculated from the rate of disappearance.

3.3. Cytotoxicity Assay (MTT Method)

  • Cell Culture: A relevant cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Assay Procedure:

    • The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 24 or 48 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals.

  • Analysis: The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the CC50 (the concentration that causes 50% cell death) is determined.

Visualizing Key Pathways and Workflows

4.1. ACAT Signaling Pathway in Cholesterol Metabolism

The following diagram illustrates the central role of ACAT in cellular cholesterol esterification, the primary target pathway for this compound.

ACAT_Pathway cluster_ER ER Lumen receptor receptor lipoprotein lipoprotein cholesterol_pool cholesterol_pool enzyme enzyme product product inhibitor inhibitor LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome / Lysosome LDLR->Endosome Endocytosis FC_pool Free Cholesterol (Intracellular Pool) Endosome->FC_pool Hydrolysis Membrane Cell Membrane (Structural Integrity) FC_pool->Membrane ER Endoplasmic Reticulum FC_pool->ER ACAT ACAT1/2 CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Acat_IN_7 This compound Acat_IN_7->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT

Caption: ACAT's role in converting free cholesterol to cholesteryl esters.

4.2. Early ADMET Experimental Workflow

This diagram outlines a typical high-throughput screening workflow for assessing the ADMET properties of a library of compounds, such as novel ACAT inhibitors.

ADMET_Workflow start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node start Compound Library (e.g., ACAT Inhibitors) tier1_screening Tier 1: High-Throughput Screening start->tier1_screening solubility Aqueous Solubility tier1_screening->solubility pampa PAMPA Permeability tier1_screening->pampa microsomes Microsomal Stability tier1_screening->microsomes decision1 Good Profile? solubility->decision1 pampa->decision1 microsomes->decision1 tier2_screening Tier 2: Medium-Throughput Profiling decision1->tier2_screening Yes triage Triage / Deprioritize decision1->triage No caco2 Caco-2 Permeability (Absorption & Efflux) tier2_screening->caco2 ppb Plasma Protein Binding tier2_screening->ppb cyp CYP Inhibition tier2_screening->cyp cytotox Cytotoxicity tier2_screening->cytotox decision2 Favorable Profile? caco2->decision2 ppb->decision2 cyp->decision2 cytotox->decision2 lead_opt Lead Optimization (Structure-Property Relationship) decision2->lead_opt Yes decision2->triage No lead_opt->start Synthesize New Analogs in_vivo In Vivo PK Studies lead_opt->in_vivo

Caption: A tiered approach to early ADMET screening in drug discovery.

References

An In-depth Technical Guide on the Effect of Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors on Cholesterol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of this guide is "Acat-IN-7 effect on cholesterol esterification," a comprehensive search of scientific literature and chemical databases did not yield specific quantitative data or experimental protocols for a compound with this exact designation. "this compound" is listed by several chemical suppliers (CAS 199984-38-8) as an ACAT inhibitor, primarily citing a patent focused on its potential for treating diseases mediated by nuclear factor-kappa B (NF-κB), suggesting a primary focus on its anti-inflammatory properties[1][2][3][4]. Due to the absence of specific public data on this compound's direct impact on cholesterol esterification, this guide will provide a thorough overview of the mechanism of ACAT inhibition and its effects on cholesterol esterification, using data from well-characterized, exemplary ACAT inhibitors to illustrate the core principles and experimental methodologies.

Introduction to Acyl-CoA: Cholesterol Acyltransferase (ACAT)

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol with long-chain fatty acids, forming cholesteryl esters[5]. This process is vital for cellular cholesterol homeostasis by converting excess free cholesterol into a more inert form that can be stored in lipid droplets[5]. In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.

  • ACAT1 is found ubiquitously in various tissues and cell types, including macrophages, adrenal glands, and neurons. In macrophages, ACAT1 is responsible for the formation of foam cells, a key event in the development of atherosclerosis, by promoting the accumulation of cholesteryl esters[6].

  • ACAT2 is primarily expressed in the intestines and liver and plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins[6].

Given their central role in cholesterol metabolism, ACAT enzymes have been a major target for the development of therapeutic agents to manage hypercholesterolemia and atherosclerosis.

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors function by binding to the ACAT enzyme and blocking its catalytic activity. This inhibition prevents the conversion of free cholesterol to cholesteryl esters. The downstream effects of ACAT inhibition are multifaceted and depend on the specific isoform being targeted and the cellular context. Generally, inhibition of ACAT leads to:

  • A decrease in the intracellular pool of cholesteryl esters.

  • An increase in the concentration of intracellular free cholesterol.

  • Reduced absorption of dietary cholesterol (primarily through ACAT2 inhibition in the intestine).

  • Decreased secretion of apolipoprotein B-containing lipoproteins (like VLDL and LDL) from the liver (influenced by ACAT2).

  • Prevention of foam cell formation in macrophages (via ACAT1 inhibition), a critical step in mitigating atherosclerosis.

The following diagram illustrates the central role of ACAT in cholesterol esterification and the point of intervention for ACAT inhibitors.

ACAT_Pathway Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification LipidDroplet Storage in Lipid Droplets CholesterylEster->LipidDroplet ACAT_Inhibitor ACAT Inhibitor ACAT_Inhibitor->ACAT Inhibition

Figure 1: Cholesterol Esterification Pathway and ACAT Inhibition.

Quantitative Data for Representative ACAT Inhibitors

To illustrate the efficacy of ACAT inhibition, this section presents quantitative data for several well-studied ACAT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

InhibitorTarget(s)IC50 ValueCell Line / SystemReference
Avasimibe ACAT1 / ACAT224 µM (ACAT1), 9.2 µM (ACAT2)In vitro enzyme assay[6]
F-1394 ACAT71 nMCaco-2 cells[5]
F12511 ACAT1 / ACAT239 nM (ACAT1), 110 nM (ACAT2)Human ACAT expressed in CHO cells[7]
F12511 ACAT3 nMHepG2 cells[8]
F12511 ACAT7 nMCaCo-2 cells[8]
F12511 ACAT71 nMTHP-1 cells[8]
CI-976 ACAT702 nMCaco-2 cells[5]
CL-277,082 ACAT21.5 µMCaco-2 cells[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of ACAT inhibitors on cholesterol esterification.

Microsomal ACAT Activity Assay

This in vitro assay measures the enzymatic activity of ACAT in microsomal fractions isolated from cells or tissues.

Objective: To determine the direct inhibitory effect of a compound on ACAT enzyme activity.

Principle: Microsomes, which contain the ACAT enzyme, are incubated with a cholesterol source and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA). The amount of radiolabeled cholesteryl ester formed is quantified to determine enzyme activity.

Protocol:

  • Microsome Isolation:

    • Homogenize cells or tissue in a suitable buffer (e.g., phosphate buffer).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in an appropriate assay buffer[9].

  • Enzyme Reaction:

    • In a reaction tube, combine the microsomal preparation with a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100 or complexed with cyclodextrin) and the test inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).

    • Initiate the reaction by adding a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes)[10].

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

    • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Microsomal_Assay_Workflow Start Start: Cells/Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Microsomes Isolate Microsomes Centrifugation2->Microsomes Incubation Incubate with Cholesterol, Inhibitor, and [14C]Oleoyl-CoA Microsomes->Incubation Extraction Lipid Extraction Incubation->Extraction TLC Thin-Layer Chromatography Extraction->TLC Quantification Quantify Radiolabeled Cholesteryl Ester TLC->Quantification Analysis Calculate IC50 Quantification->Analysis

Figure 2: Workflow for a Microsomal ACAT Activity Assay.
Whole-Cell Cholesterol Esterification Assay using NBD-Cholesterol

This cell-based assay measures the inhibition of cholesterol esterification in intact cells using a fluorescent cholesterol analog.

Objective: To assess the potency of an ACAT inhibitor in a cellular context.

Principle: NBD-cholesterol is a fluorescent cholesterol analog that is weakly fluorescent in the polar environment of cell membranes but becomes highly fluorescent when esterified and incorporated into the nonpolar environment of lipid droplets. The increase in fluorescence intensity is proportional to ACAT activity[11].

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., Caco-2, HepG2, or THP-1 macrophages) in a multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with various concentrations of the ACAT inhibitor or vehicle control for a specified period.

  • Labeling with NBD-Cholesterol:

    • Add NBD-cholesterol to the cell culture medium and incubate for a period sufficient for uptake and esterification (e.g., 2-4 hours)[11].

  • Fluorescence Measurement:

    • Wash the cells to remove excess NBD-cholesterol.

    • Measure the fluorescence intensity of the cells using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of cholesterol esterification for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

NBD_Assay_Logic NBD_Chol NBD-Cholesterol (in membrane) Low_Fluorescence Weak Fluorescence NBD_Chol->Low_Fluorescence ACAT_Action ACAT NBD_Chol->ACAT_Action NBD_CE NBD-Cholesteryl Ester (in lipid droplet) ACAT_Action->NBD_CE Esterification High_Fluorescence Strong Fluorescence NBD_CE->High_Fluorescence ACAT_Inhibitor ACAT Inhibitor ACAT_Inhibitor->ACAT_Action Blocks

References

Methodological & Application

Application Notes and Protocols for ACAT Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific in vivo data for Acat-IN-7, the following application notes and protocols are based on studies conducted with other well-characterized ACAT inhibitors, such as Avasimibe (CI-1011), F12511, and K-604. Researchers should use this information as a guide and perform necessary dose-finding and toxicity studies for this compound specifically.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. There are two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is the primary isoform in the brain, macrophages, and adrenal glands, while ACAT2 is predominantly found in the intestine and liver. Inhibition of ACAT, particularly ACAT1, has emerged as a promising therapeutic strategy for various diseases, including Alzheimer's disease, atherosclerosis, and certain types of cancer.[1][2][3] this compound is an inhibitor of ACAT and is being investigated for its therapeutic potential. These application notes provide detailed protocols and data for the use of ACAT inhibitors in mouse models, based on existing literature for similar compounds.

Mechanism of Action

ACAT inhibitors exert their effects by blocking the esterification of free cholesterol, leading to its accumulation in the cell. This alteration in cholesterol homeostasis can trigger several downstream signaling pathways. Two of the most relevant pathways implicated in the therapeutic effects of ACAT inhibition are the modulation of the NF-κB signaling pathway and the induction of autophagy.

Signaling Pathway Diagrams

NF_kappa_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocation Acat_IN_7 This compound Acat_IN_7->IKK_complex Inhibits (indirectly) DNA DNA NF_κB_nucleus->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Figure 1: NF-κB Signaling Pathway Modulation by this compound.

Autophagy_Signaling cluster_cytoplasm Cytoplasm Acat_IN_7 This compound ACAT1 ACAT1 Acat_IN_7->ACAT1 Free_Cholesterol Free Cholesterol Accumulation ACAT1->Free_Cholesterol Reduces ER_Stress ER Stress Free_Cholesterol->ER_Stress Induces ULK1_Complex ULK1 Complex ER_Stress->ULK1_Complex Activates Beclin1_Complex Beclin-1 Complex ULK1_Complex->Beclin1_Complex Activates Phagophore Phagophore Beclin1_Complex->Phagophore Initiates Nucleation Autophagosome Autophagosome Phagophore->Autophagosome Elongation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Figure 2: Autophagy Induction Pathway by this compound.

Experimental Protocols

The following protocols are provided as examples and should be adapted based on the specific research question, mouse model, and the physicochemical properties of this compound.

Formulation of ACAT Inhibitors for In Vivo Administration

Due to the hydrophobic nature of many ACAT inhibitors, appropriate formulation is critical for in vivo studies.

  • Oral Gavage Formulation (Avasimibe):

    • Dissolve Avasimibe in DMSO to create a stock solution.

    • Further dilute the stock solution with a vehicle containing 0.1% Tween-80 and 0.1% carboxymethylcellulose sodium salt in PBS.

    • Sonicate the final solution for 10 minutes at 4°C to ensure a homogenous suspension.[4]

  • Nanoparticle Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection (F12511):

    • Mix DSPE-PEG2000, egg phosphatidylcholine (PC), and F12511 in ethanol.

    • Dry the mixture to form a thin film.

    • Resuspend the film in a suitable buffer (e.g., PBS).

    • Sonicate the suspension to form stealth liposomes.[5][6] This method enhances solubility and can improve brain penetration.[7]

  • Intranasal Formulation (K-604):

    • Dissolve K-604 in a hydroxycarboxylic acid solution to improve solubility and brain targeting.[8]

Administration Protocols in Mouse Models

The choice of administration route depends on the target organ and the desired pharmacokinetic profile.

  • Oral Gavage:

    • Administer the formulated ACAT inhibitor using a proper-sized gavage needle (e.g., 20-22 gauge for adult mice).

    • The volume should not exceed 10 mL/kg body weight.

    • A typical dosing schedule for chronic studies is once daily or every other day.[4][6]

  • Intraperitoneal (IP) Injection:

    • Inject the formulated ACAT inhibitor into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Use a 25-27 gauge needle.

    • The injection volume should typically not exceed 10 mL/kg body weight.

    • Dosing can be performed daily or on alternate days depending on the study design.[9]

  • Intravenous (IV) Injection:

    • Administer the nanoparticle-formulated ACAT inhibitor via the tail vein.

    • This route provides direct systemic circulation and can be used for assessing brain penetration of encapsulated compounds.[6]

  • Intranasal Administration:

    • Administer a small volume (e.g., 10 µL per mouse) of the formulated ACAT inhibitor into the nasal cavity.[8]

    • This route can enhance direct brain delivery.[8]

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Model Select Mouse Model (e.g., APP Transgenic, Tumor Xenograft) Start->Animal_Model Randomization Randomize Mice into Treatment and Control Groups Animal_Model->Randomization Formulation Prepare this compound Formulation Randomization->Formulation Administration Administer this compound (e.g., Oral Gavage, IP Injection) for a Defined Period Formulation->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Endpoint_Collection Endpoint Data Collection Monitoring->Endpoint_Collection Behavioral Behavioral Tests (e.g., Morris Water Maze) Endpoint_Collection->Behavioral Imaging In Vivo Imaging (e.g., Tumor Growth) Endpoint_Collection->Imaging Tissue_Harvest Harvest Tissues (Brain, Tumor, etc.) Endpoint_Collection->Tissue_Harvest Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Imaging->Data_Analysis Biochemical Biochemical Analysis (e.g., ELISA for Aβ, CE levels) Tissue_Harvest->Biochemical Histological Histological Analysis (e.g., Plaque Staining, IHC) Tissue_Harvest->Histological Biochemical->Data_Analysis Histological->Data_Analysis End End Data_Analysis->End

Figure 3: General Experimental Workflow for In Vivo Studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies using various ACAT inhibitors in mouse models. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Efficacy of ACAT Inhibitors in Alzheimer's Disease Mouse Models
ACAT InhibitorMouse ModelDose & AdministrationDurationKey FindingsReference
CI-1011 hAPP Transgenic14.4 mg/kg/day (in feed)56 days- Reduced insoluble Aβ40 and Aβ42 in the brain- Decreased amyloid plaque load in cortex and hippocampus[10][11]
CP-113,818 hAPP TransgenicSlow-release pellet2 months- 88-99% reduction in amyloid plaques- 83-96% reduction in insoluble Aβ levels- 86% decrease in brain cholesteryl esters[1][12]
F12511 3xTg-AD~46 mg/kg (IV injection)2 weeks- Ameliorated amyloidopathy- Reduced hyperphosphorylated tau[6]
K-604 Wild-type108 µ g/mouse (intranasal)7 days- Markedly decreased cholesteryl ester levels in the brain[8]
Table 2: Efficacy of ACAT Inhibitors in Cancer Mouse Models
ACAT InhibitorMouse ModelDose & AdministrationDurationKey FindingsReference
Avasimibe Bladder Cancer Xenograft30 mg/kg (IP injection, every other day)35 doses- Suppressed tumor growth[9]
Avasimibe Lewis Lung Carcinoma15 mg/kgNot specified- Inhibited tumor growth and metastasis[13]
Avasimibe Prostate Cancer Xenograft30 mg/kg (IP injection)7 weeks- Reduced tumor volume[14]

Pharmacokinetics and Toxicity

Pharmacokinetic and toxicity profiles are crucial for determining the therapeutic window of an ACAT inhibitor.

Table 3: Pharmacokinetic and Toxicity Data for Selected ACAT Inhibitors
ACAT InhibitorAnimal ModelRouteKey Pharmacokinetic/Toxicity FindingsReference
F12511 Wild-type MiceIV (nanoparticle)- Permeable to the blood-brain barrier.- Inhibited brain ACAT activity by ~70% for up to 12 hours at ~46 mg/kg.- No overt neurological or systemic toxicity observed after 2 weeks of IV delivery.[6]
K-604 Wild-type MiceOral- Low permeability across the blood-brain barrier.[7][8]
K-604 Wild-type MiceIntranasal- Brain-targeting efficiency was 133-fold higher than oral administration.[8]
Avasimibe ApoE*3-Leiden MiceOral- Plasma concentrations of 50±24 nmol/L at a dose of 10 mg/kg/day.[15]
PD 132301-2 Guinea pigs, DogsNot specified- Adrenal toxicity observed, leading to decreased plasma cortisol.[16]

Conclusion

The use of ACAT inhibitors in mouse models has demonstrated significant therapeutic potential in preclinical studies of Alzheimer's disease and cancer. The provided protocols and data, derived from studies with established ACAT inhibitors, offer a solid foundation for researchers initiating in vivo studies with this compound. It is imperative to conduct compound-specific formulation, dose-ranging, and toxicity studies to ensure the safe and effective application of this compound in relevant mouse models. Careful experimental design, including the selection of appropriate administration routes and endpoints, will be critical for elucidating the therapeutic efficacy and mechanism of action of this novel ACAT inhibitor.

References

Application Notes and Protocols for Acat-IN-7 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-7 is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism.[1] ACAT catalyzes the esterification of free cholesterol into cholesteryl esters for storage or packaging into lipoproteins.[2] Inhibition of ACAT is a promising therapeutic strategy for conditions characterized by lipid dysregulation, such as atherosclerosis and certain neurodegenerative diseases. These application notes provide a comprehensive guide to the in vivo administration and study of this compound, based on established protocols for ACAT inhibitors.

Disclaimer: Limited specific in vivo data for this compound is publicly available. The following protocols and dosage recommendations are based on studies with other ACAT inhibitors and should be adapted and optimized for specific experimental needs.

Data Presentation: In Vivo Dosage of ACAT Inhibitors

The following table summarizes in vivo dosages of various ACAT inhibitors from preclinical studies, which can serve as a reference for designing experiments with this compound.

Compound NameAnimal ModelDosageAdministration RouteStudy Focus
PD128042Hamster50 mg/kg/dayOralCholesterol Absorption
CI-976RatNot specifiedOral and SubcutaneousHypercholesterolemia
DuP 128RatNot specifiedNot specifiedHypercholesterolemia
AvasimibeMouseNot specifiedNot specifiedAlzheimer's Disease Pathology
K-604MouseNot specifiedNot specifiedNiemann-Pick Type C Disease

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a vehicle solution for the oral administration of this compound.

Materials:

  • This compound (CAS: 199984-38-8)

  • Dimethyl sulfoxide (DMSO)

  • PEG400

  • Tween 80

  • Sterile water or saline

  • Sterile tubes and syringes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosage.

  • Vehicle Preparation: In a sterile tube, combine the vehicle components. A common formulation is a mixture of PEG400 and Tween 80, diluted in sterile water or saline. A suggested starting ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile water.

  • Final Formulation: Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing. Ensure the final solution is clear and homogenous. If precipitation occurs, adjust the vehicle composition.

  • Storage: Prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: In Vivo Administration of this compound in a Mouse Model

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

  • This compound formulation

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Acclimatization: House animals in accordance with institutional guidelines. Allow for an acclimatization period of at least one week before the start of the experiment.

  • Dosage Calculation: Weigh each animal before administration to calculate the precise volume of the this compound formulation to be administered. A common dosing volume is 5-10 mL/kg body weight.

  • Administration:

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule: The frequency of administration will depend on the pharmacokinetic properties of this compound and the experimental design. A once-daily administration is a common starting point.

  • Monitoring: Monitor the animals daily for changes in body weight, food and water intake, and any signs of toxicity.

  • Endpoint Analysis: At the end of the study, collect tissues and/or blood samples for downstream analysis (e.g., lipid profiling, gene expression analysis, histology).

Mandatory Visualization

Signaling Pathway of ACAT Inhibition

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Lipoproteins Lipoproteins LDL_Receptor LDL Receptor Lipoproteins->LDL_Receptor Binding Free_Cholesterol Free Cholesterol LDL_Receptor->Free_Cholesterol Internalization & Release ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters (Storage/Packaging) ACAT->Cholesteryl_Esters Esterification Acat_IN_7 This compound Acat_IN_7->ACAT Inhibition

Caption: Mechanism of this compound action on cholesterol esterification.

Experimental Workflow for In Vivo Study of this compound

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Blood Lipids) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups (Vehicle vs. This compound) Baseline_Measurements->Randomization Daily_Administration Daily Oral Gavage (Vehicle or this compound) Randomization->Daily_Administration Monitoring Daily Monitoring (Body Weight, Health) Daily_Administration->Monitoring Treatment Period Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) Daily_Administration->Endpoint_Collection End of Study Monitoring->Daily_Administration Data_Analysis Data Analysis (Biochemical, Histological) Endpoint_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vivo study of this compound.

References

Application Notes and Protocols for Acat-IN-7 in Alzheimer's Disease Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acat-IN-7, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, for studying the pathology of Alzheimer's disease (AD). Given that specific published data on this compound in AD research is limited, this document leverages findings from structurally and functionally related ACAT inhibitors to provide detailed protocols and expected outcomes. Researchers should note that these protocols may require optimization for this compound.

Introduction to this compound and its Therapeutic Rationale in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1][2] Cholesterol metabolism is intricately linked to the pathogenesis of AD.[1][3] The enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), found in the endoplasmic reticulum, plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage.[3][4]

Inhibition of ACAT1 has emerged as a promising therapeutic strategy for AD.[2][3][5] By blocking ACAT1, inhibitors like this compound are hypothesized to increase the pool of free cholesterol in the endoplasmic reticulum. This alteration in cholesterol distribution can modulate the processing of the amyloid precursor protein (APP), leading to a reduction in the generation of pathogenic Aβ peptides.[1][2][4] Furthermore, ACAT inhibition has been shown to reduce neuroinflammation and ameliorate cognitive deficits in animal models of AD.[4][6]

This compound is an ACAT inhibitor that has also been shown to inhibit NF-κB-mediated transcription, suggesting a potential dual mechanism of action by targeting both cholesterol metabolism and neuroinflammatory pathways.

Quantitative Data Summary of ACAT Inhibitors in Alzheimer's Disease Models

The following tables summarize quantitative data from studies on various ACAT inhibitors in preclinical models of Alzheimer's disease. This data provides a reference for the potential efficacy of this compound.

Table 1: In Vitro Efficacy of ACAT Inhibitors

CompoundModel SystemKey FindingIC50/EC50Reference
K604In vitro enzyme assay70% inhibition of ACAT1 activity0.5 µM[3]
AvasimibePrimary glial cells2-fold increase in apoE levels in media0.1 and 0.5 µg/ml[6]
CP-113,818CHO cell modelReduced Aβ generationNot specified[3]
CI-1011Cell-based AD modelsReduced APP processing and Aβ generationNot specified[4]

Table 2: In Vivo Efficacy of ACAT Inhibitors in Animal Models of Alzheimer's Disease

CompoundAnimal ModelTreatment DurationKey Pathological/Cognitive OutcomesReference
CP-113,818hAPPFAD mice2 months88-99% reduction in amyloid plaques; 83-96% reduction in insoluble Aβ levels; Improved spatial learning[7]
CI-1011Aged hAPP751 miceNot specifiedReduced pre-existing amyloid burden and Aβ levels[3]
AvasimibeE4FAD mice8 weeksReduction in soluble oAβ, soluble and insoluble Aβ42 levels, Aβ deposition, and neuroinflammation; Improved memory in Morris water maze[6]
ACAT1 Gene Ablation3xTg-AD miceLifelong>60% reduction in full-length hAPP and its fragments; Ameliorated cognitive deficits[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in Alzheimer's disease research. These protocols are based on established methods used for other ACAT inhibitors and should be adapted and optimized for this compound.

Protocol 1: In Vitro ACAT1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting ACAT1 enzyme activity.

Materials:

  • This compound

  • Microsomes from cells overexpressing human ACAT1

  • [14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the assay buffer containing BSA and cholesterol.

  • In a microcentrifuge tube, combine the ACAT1-containing microsomes with varying concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA to the mixture.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a mixture of isopropanol and heptane.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate free oleoyl-CoA from cholesteryl oleate.

  • Visualize the spots and quantify the radioactivity of the cholesteryl oleate band using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Assay for Aβ Reduction

Objective: To assess the effect of this compound on the production of Aβ peptides in a cellular model of Alzheimer's disease.

Materials:

  • Human neuroglioma cells (e.g., H4) or Chinese Hamster Ovary (CHO) cells stably expressing human APP.

  • This compound

  • Cell culture medium and supplements

  • ELISA kits for human Aβ40 and Aβ42

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) in fresh culture medium.

  • Incubate for 24-48 hours.

  • Collect the conditioned medium and centrifuge to remove cellular debris.

  • Lyse the cells using a suitable lysis buffer and determine the total protein concentration using a BCA assay.

  • Measure the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

  • Analyze the dose-dependent effect of this compound on Aβ production.

Protocol 3: In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of this compound in reducing AD-like pathology and improving cognitive function in a transgenic mouse model.

Materials:

  • Transgenic mice expressing human APP with familial AD mutations (e.g., 5xFAD, APP/PS1).

  • This compound

  • Vehicle for in vivo administration (e.g., a formulation of DMSO, Tween 80, and saline).

  • Morris water maze or other behavioral testing apparatus.

  • Brain homogenization buffer

  • ELISA kits for Aβ40 and Aβ42

  • Antibodies for immunohistochemical analysis of Aβ plaques and neuroinflammation markers (e.g., GFAP, Iba1).

Procedure:

  • Drug Formulation and Administration: Prepare a stable formulation of this compound for oral gavage or intraperitoneal injection. Based on preliminary toxicity studies, determine the optimal dose and treatment frequency. A typical in vivo formulation might consist of 10% DMSO, 5% Tween 80, and 85% saline.

  • Animal Treatment: Randomly assign transgenic mice to treatment and vehicle control groups. Administer this compound or vehicle daily for a period of 4-8 weeks.

  • Behavioral Testing: In the final week of treatment, perform cognitive testing using the Morris water maze to assess spatial learning and memory.

  • Brain Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brains and divide them sagittally. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Biochemical Analysis: Homogenize the brain tissue and perform sequential extractions to isolate soluble and insoluble Aβ fractions. Quantify Aβ40 and Aβ42 levels in each fraction using ELISA.

  • Immunohistochemistry: Section the fixed brain hemisphere and perform immunohistochemical staining for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and markers of astrogliosis (GFAP) and microgliosis (Iba1).

  • Data Analysis: Statistically compare the behavioral performance, Aβ levels, and immunohistochemical readouts between the this compound treated and vehicle control groups.

Visualizations

ACAT_Inhibition_Pathway cluster_outcome Pathological Outcomes Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase APP->gamma_Secretase Abeta Amyloid-beta (Aβ) Production gamma_Secretase->Abeta Reduced_Abeta Reduced Aβ Pathology Acat_IN_7 This compound Acat_IN_7->ACAT1 Inhibits Improved_Cognition Improved Cognition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Enzyme_Assay ACAT1 Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Aβ Reduction Assay (EC50 Determination) Enzyme_Assay->Cell_Assay Toxicity_Assay Cellular Toxicity Assay Cell_Assay->Toxicity_Assay Pharmacokinetics Pharmacokinetics & Brain Penetration Toxicity_Assay->Pharmacokinetics Efficacy_Study Efficacy Study in AD Mouse Model Pharmacokinetics->Efficacy_Study Behavioral Cognitive Behavioral Testing Efficacy_Study->Behavioral Pathology Post-mortem Pathological Analysis (Aβ, Neuroinflammation) Efficacy_Study->Pathology

References

Application Notes and Protocols for Acat-IN-7 (Avasimibe) in Hyperlipidemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or assembly into lipoproteins. Inhibition of ACAT presents a therapeutic strategy for managing hyperlipidemia.

These application notes provide an overview of the use of Acat-IN-7, exemplified by the well-characterized ACAT inhibitor Avasimibe (CI-1011), in preclinical hyperlipidemia models. Avasimibe is an orally bioavailable inhibitor of both ACAT1 and ACAT2 isoforms.[1][2] This document outlines its mechanism of action, summarizes its effects on lipid profiles in a diet-induced hyperlipidemia mouse model, and provides detailed protocols for in vivo studies.

Mechanism of Action

This compound (Avasimibe) exerts its lipid-lowering effects by inhibiting the ACAT enzyme, which is primarily located in the endoplasmic reticulum. This inhibition has several downstream consequences:

  • Reduced Intestinal Cholesterol Absorption: In the intestines, ACAT2 is responsible for esterifying dietary and biliary cholesterol, a crucial step for its absorption and packaging into chylomicrons. Inhibition of ACAT2 reduces the amount of cholesterol absorbed from the diet.

  • Decreased Hepatic VLDL Secretion: In the liver, ACAT2 provides the cholesteryl esters necessary for the assembly and secretion of very-low-density lipoproteins (VLDL). By inhibiting hepatic ACAT, Avasimibe reduces the production and secretion of VLDL, a precursor to low-density lipoprotein (LDL).[3][4]

  • Inhibition of Foam Cell Formation: In macrophages within atherosclerotic plaques, ACAT1 is responsible for esterifying excess cholesterol, leading to the formation of foam cells, a hallmark of atherosclerosis. Avasimibe can inhibit this process, potentially reducing the progression of atherosclerosis.[2][4]

The following diagram illustrates the central role of ACAT in cholesterol metabolism and the points of intervention for an ACAT inhibitor like Avasimibe.

ACAT_Inhibition_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Dietary & Biliary\nCholesterol Dietary & Biliary Cholesterol Free Cholesterol\n(Intracellular) Free Cholesterol (Intracellular) Dietary & Biliary\nCholesterol->Free Cholesterol\n(Intracellular) ACAT2 ACAT2 Free Cholesterol\n(Intracellular)->ACAT2 Substrate Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Assembly To Lymphatics To Lymphatics Chylomicrons->To Lymphatics Hepatic Free\nCholesterol Pool Hepatic Free Cholesterol Pool ACAT2_liver ACAT2 Hepatic Free\nCholesterol Pool->ACAT2_liver Substrate Hepatic Cholesteryl\nEsters Hepatic Cholesteryl Esters ACAT2_liver->Hepatic Cholesteryl\nEsters Esterification VLDL VLDL Hepatic Cholesteryl\nEsters->VLDL Assembly To Circulation To Circulation VLDL->To Circulation This compound\n(Avasimibe) This compound (Avasimibe) This compound\n(Avasimibe)->ACAT2 Inhibition This compound\n(Avasimibe)->ACAT2_liver Inhibition

Mechanism of this compound (Avasimibe) Action.

Data Presentation: Efficacy of Avasimibe in a Hyperlipidemia Mouse Model

The following tables summarize the quantitative data from a study evaluating the effect of Avasimibe in female ApoE*3-Leiden mice fed a high-cholesterol diet for 22 weeks.[3][5]

Table 1: Effect of Avasimibe on Plasma Lipid Levels

GroupTreatmentPlasma Total Cholesterol (mmol/L)Plasma Triglycerides (mmol/L)
High-Cholesterol (HC) ControlHigh-Cholesterol Diet18.7 ± 2.6-
Avasimibe-TreatedHigh-Cholesterol Diet + 0.01% (wt/wt) Avasimibe8.1 ± 1.2-
Low-Cholesterol (LC) ControlLow-Cholesterol Diet10.3 ± 1.4-

Data are presented as mean ± standard deviation.

Table 2: Effect of Avasimibe on Lipoprotein Cholesterol Levels

GroupTreatmentVLDL/LDL Cholesterol (mmol/L)
High-Cholesterol (HC) ControlHigh-Cholesterol Diet-
Avasimibe-TreatedHigh-Cholesterol Diet + 0.01% (wt/wt) AvasimibeSignificantly Reduced vs. HC
Low-Cholesterol (LC) ControlLow-Cholesterol Diet-

Specific values for VLDL/LDL cholesterol were not provided in the source, but a significant reduction was reported.[3]

Table 3: Effect of Avasimibe on Atherosclerotic Lesion Area

GroupTreatmentAortic Root Lesion Area (% reduction vs. HC)
High-Cholesterol (HC) ControlHigh-Cholesterol Diet0%
Avasimibe-TreatedHigh-Cholesterol Diet + 0.01% (wt/wt) Avasimibe92%
Low-Cholesterol (LC) ControlLow-Cholesterol Diet-

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound (Avasimibe) in a diet-induced hyperlipidemia animal model.

Protocol 1: Induction of Hyperlipidemia in ApoE*3-Leiden Mice

Objective: To induce a hyperlipidemic phenotype in mice susceptible to diet-induced atherosclerosis.

Materials:

  • Female ApoE*3-Leiden transgenic mice

  • High-cholesterol (HC) diet (e.g., containing 1% cholesterol and 0.05% cholic acid)

  • Standard laboratory chow

  • Animal caging with controlled environment (12-hour light/dark cycle, 22 ± 2°C)

Procedure:

  • Animal Acclimatization: Upon arrival, house the mice in a controlled environment for at least one week to allow for acclimatization. Provide free access to standard laboratory chow and water.

  • Baseline Measurements: After acclimatization, record the body weight of each animal and collect a baseline blood sample for lipid profiling.

  • Dietary Intervention: Randomly assign mice to the different experimental groups (e.g., High-Cholesterol Control, Avasimibe-Treated, Low-Cholesterol Control).

  • Induction: Switch the diet of the High-Cholesterol Control and Avasimibe-Treated groups from standard chow to the high-cholesterol diet. The Low-Cholesterol Control group may be fed a diet with a lower cholesterol content to match the lipid levels of the treated group.[3]

  • Monitoring: Monitor the animals' health and body weight regularly throughout the study.

  • Duration: Maintain the dietary intervention for a period sufficient to establish a stable hyperlipidemic phenotype and atherosclerotic lesions, typically 16-24 weeks.[3]

Protocol 2: Administration of this compound (Avasimibe)

Objective: To administer the test compound to the treatment group.

Materials:

  • This compound (Avasimibe) powder

  • High-cholesterol diet

  • Precision balance

  • Diet mixer

Procedure:

  • Dose Calculation: Determine the required concentration of Avasimibe in the diet. For example, a 0.01% (wt/wt) concentration.[3]

  • Diet Preparation:

    • Weigh the required amount of Avasimibe powder.

    • Thoroughly mix the powder with a small portion of the powdered high-cholesterol diet to ensure even distribution.

    • Gradually add the remaining diet and continue mixing until a homogenous mixture is achieved.

    • The diet can then be provided to the animals in a feeder.

  • Administration: Provide the Avasimibe-containing diet to the treatment group ad libitum throughout the study period, starting from the initiation of the high-cholesterol diet.

  • Control Groups: The control groups should receive the corresponding diet without the addition of Avasimibe.

Protocol 3: Blood Collection and Lipid Profile Analysis

Objective: To measure plasma levels of total cholesterol, triglycerides, and lipoprotein fractions.

Materials:

  • Micro-hematocrit tubes or other appropriate blood collection vials

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Pipettes and tips

  • Commercial enzymatic kits for total cholesterol, triglycerides, HDL, and LDL measurement

  • Spectrophotometer or automated clinical chemistry analyzer

Procedure:

  • Blood Collection:

    • Collect blood samples from the tail vein or retro-orbital sinus at specified time points during the study.[3]

    • Collect the blood into tubes containing an anticoagulant to prevent clotting.

  • Plasma Separation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma from the blood cells.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Lipid Analysis:

    • Thaw the plasma samples on ice.

    • Determine the concentrations of total cholesterol, triglycerides, and HDL-cholesterol using commercially available enzymatic kits according to the manufacturer's instructions.

    • LDL-cholesterol can be calculated using the Friedewald formula (if triglycerides are below 400 mg/dL) or measured directly using a specific kit.

    • VLDL-cholesterol can be estimated as Triglycerides/5.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound (Avasimibe) in a diet-induced hyperlipidemia model.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_analysis Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Dietary Intervention Dietary Intervention Randomization->Dietary Intervention Avasimibe Administration Avasimibe Administration Randomization->Avasimibe Administration Monitoring Monitoring Dietary Intervention->Monitoring Avasimibe Administration->Monitoring Blood Collection Blood Collection Monitoring->Blood Collection Atherosclerosis Quantification Atherosclerosis Quantification Monitoring->Atherosclerosis Quantification Lipid Profile Analysis Lipid Profile Analysis Blood Collection->Lipid Profile Analysis Data Analysis Data Analysis Lipid Profile Analysis->Data Analysis Atherosclerosis Quantification->Data Analysis

Experimental Workflow for Avasimibe Evaluation.

Conclusion

This compound, as exemplified by Avasimibe, demonstrates significant potential in the management of hyperlipidemia. The provided data and protocols offer a framework for researchers to design and execute preclinical studies to further investigate the therapeutic utility of ACAT inhibitors. The observed reductions in plasma cholesterol and atherosclerotic lesion development in animal models underscore the promise of this therapeutic approach.[3][5]

References

Application Notes and Protocols: ACAT Inhibitors in Combination with Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of November 2025, publicly available research data and detailed experimental protocols for the specific compound "Acat-IN-7" are limited. Therefore, these application notes provide a generalized overview of the application of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors in combination with other lipid-lowering agents, such as statins, using data from representative compounds of this class.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. Two isoforms exist, ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. Inhibition of ACAT, particularly ACAT2, presents a promising strategy for managing hypercholesterolemia and atherosclerosis. By blocking cholesterol esterification, ACAT inhibitors can reduce intestinal cholesterol absorption and decrease the secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver.

Combining ACAT inhibitors with other lipid-lowering agents, most notably HMG-CoA reductase inhibitors (statins), offers a synergistic approach to cholesterol management. While statins inhibit endogenous cholesterol synthesis, ACAT inhibitors target the esterification of both dietary and endogenously synthesized cholesterol. This dual-pronged attack on cholesterol metabolism has the potential for enhanced lipid-lowering efficacy and improved cardiovascular outcomes.

Mechanism of Action: ACAT Inhibition and Synergy with Statins

ACAT inhibitors block the conversion of free cholesterol to cholesteryl esters within the endoplasmic reticulum of enterocytes and hepatocytes. This leads to an increase in intracellular free cholesterol, which in turn triggers several downstream effects:

  • Reduced Cholesterol Absorption: In the intestine, the inhibition of ACAT2 prevents the esterification of dietary and biliary cholesterol, thereby limiting its absorption and promoting its excretion.

  • Decreased Lipoprotein Secretion: In the liver, the lack of cholesteryl esters, a core component of very-low-density lipoproteins (VLDL), impairs the assembly and secretion of these atherogenic particles.

  • Upregulation of LDL Receptors: The reduction in intracellular cholesteryl ester levels can lead to the activation of sterol regulatory element-binding proteins (SREBPs), which upregulate the expression of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the circulation.

The synergistic effect with statins arises from their complementary mechanisms. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The combination of reduced cholesterol synthesis (statins) and inhibited cholesterol esterification (ACAT inhibitors) can lead to a more profound reduction in plasma LDL cholesterol levels than either agent alone.

cluster_Enterocyte Intestinal Enterocyte cluster_Hepatocyte Hepatocyte DietaryCholesterol Dietary & Biliary Cholesterol FreeCholesterol_I Intracellular Free Cholesterol DietaryCholesterol->FreeCholesterol_I ACAT2_I ACAT2 FreeCholesterol_I->ACAT2_I Substrate CholesterylEsters_I Cholesteryl Esters ACAT2_I->CholesterylEsters_I Catalyzes Chylomicrons Chylomicrons CholesterylEsters_I->Chylomicrons ToLymph To Lymph Chylomicrons->ToLymph ACAT_Inhibitor_I ACAT Inhibitor (e.g., this compound) ACAT_Inhibitor_I->ACAT2_I Inhibits HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate FreeCholesterol_H Intracellular Free Cholesterol Mevalonate->FreeCholesterol_H ...synthesis pathway ACAT_H ACAT FreeCholesterol_H->ACAT_H Substrate CholesterylEsters_H Cholesteryl Esters ACAT_H->CholesterylEsters_H Catalyzes VLDL VLDL CholesterylEsters_H->VLDL ToBlood To Bloodstream VLDL->ToBlood Statin Statin Statin->HMG_CoA_Reductase Inhibits ACAT_Inhibitor_H ACAT Inhibitor (e.g., this compound) ACAT_Inhibitor_H->ACAT_H Inhibits start Start: 6-week-old ApoE-/- mice diet High-Fat Diet (e.g., Western Diet) for 12 weeks start->diet grouping Randomize into Treatment Groups (n=10-15/group) diet->grouping treatment Administer Treatment: - Vehicle Control - Statin alone - ACAT inhibitor alone - Statin + ACAT inhibitor grouping->treatment monitoring Monitor body weight and collect blood samples (e.g., every 4 weeks) treatment->monitoring euthanasia Euthanize mice at end of study (e.g., 24 weeks) monitoring->euthanasia tissue Perfuse and harvest aorta and heart euthanasia->tissue analysis Analyze: - Plasma lipid profile - Atherosclerotic lesion size - Plaque composition tissue->analysis end End: Data analysis and interpretation analysis->end

Troubleshooting & Optimization

Acat-IN-7 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for Acat-IN-7, an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor that also impedes NF-κB mediated transcription. This guide is designed to address common challenges related to the solubility and stability of this compound to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is most effectively dissolved in dimethyl sulfoxide (DMSO). For in vitro studies, it is advisable to prepare a concentrated stock solution in DMSO.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. How can I prevent this?

This is a common issue due to the low aqueous solubility of this compound. To mitigate precipitation, it is recommended to use a co-solvent system or a formulation containing surfactants. For cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. When preparing dilutions, add the aqueous buffer to the DMSO stock solution slowly while vortexing.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, adhere to the following storage guidelines:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months
-20°C1 month

Data sourced from InvivoChem.[1]

Q4: How stable is this compound at room temperature?

This compound is stable at ambient temperature for a few days, which is sufficient for ordinary shipping and handling in customs.[1] However, for long-term storage, the recommended conditions should be strictly followed.

Troubleshooting Guide

Issue 1: Difficulty in Achieving Desired Concentration in Aqueous Solutions

Problem: this compound has limited solubility in aqueous buffers, making it challenging to prepare working solutions for in vitro and in vivo experiments.

Solutions:

  • For In Vitro Experiments:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • For the final working solution, dilute the DMSO stock into your aqueous culture medium, ensuring the final DMSO concentration is non-toxic to your cells (generally below 0.5%).

    • To improve solubility during dilution, consider using a small amount of a surfactant like Tween 80 or Pluronic F-68 in your final medium.

  • For In Vivo Formulations:

    • Several formulations can be used to improve the solubility and bioavailability of this compound for in vivo studies. Here are some common examples:[1]

      • DMSO/Tween 80/Saline: A mixture of 10% DMSO, 5% Tween 80, and 85% saline.

      • DMSO/PEG300/Tween 80/Saline: A combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

      • DMSO/Corn Oil: A simple formulation of 10% DMSO and 90% corn oil.

Issue 2: Inconsistent Experimental Results

Problem: Variability in experimental outcomes may be attributed to the degradation of this compound.

Solutions:

  • Proper Storage: Always store the compound as recommended in the stability table above. Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution. Do not store diluted aqueous solutions for extended periods.

  • Light Sensitivity: Protect solutions containing this compound from direct light, as prolonged exposure may lead to degradation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 587.81 g/mol ). For example, to prepare 1 ml of a 10 mM stock solution, you would need 5.88 mg of the compound.

  • Dissolving: Add the appropriate volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

  • Storage: Store the stock solution in aliquots at -80°C for up to 6 months.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of NF-κB Signaling

This compound is an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). Recent studies suggest that the inhibition of ACAT1 can suppress neuroinflammation by modulating the fate of Toll-like Receptor 4 (TLR4).[2][3] This modulation leads to the suppression of IκB kinase (IKK) phosphorylation, a critical step in the activation of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκB, this compound effectively blocks the translocation of the NF-κB complex to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Acat_IN_7_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates ACAT1 ACAT1 ACAT1->TLR4 Modulates Fate ACAT1->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB IκB (degraded) IkB_NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Initiates Acat_IN_7 This compound Acat_IN_7->ACAT1 Inhibits

Caption: this compound inhibits ACAT1, leading to the suppression of the NF-κB signaling pathway.

Experimental Workflow: Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound in cell-based assays.

Troubleshooting_Workflow Start Start Experiment with this compound Problem Inconsistent or No Effect Observed? Start->Problem Check_Solubility Check for Precipitation in Working Solution Problem->Check_Solubility Precipitation_Yes Precipitation Observed Check_Solubility->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Solubility->Precipitation_No No Remake_Solution Remake Working Solution: - Use co-solvents/surfactants - Lower final concentration Precipitation_Yes->Remake_Solution Check_Stability Review Storage and Handling: - Correct storage temp? - Aliquoted stock? - Freshly diluted? Precipitation_No->Check_Stability Remake_Solution->Start Stability_Bad Improper Storage/Handling Check_Stability->Stability_Bad No Stability_Good Proper Storage/Handling Check_Stability->Stability_Good Yes New_Stock Use a Fresh Aliquot or New Stock Solution Stability_Bad->New_Stock Check_Protocol Review Experimental Protocol: - Correct concentration? - Appropriate incubation time? - Positive/Negative controls working? Stability_Good->Check_Protocol New_Stock->Start Protocol_Issue Protocol Error Identified Check_Protocol->Protocol_Issue Yes Protocol_OK Protocol Appears Correct Check_Protocol->Protocol_OK No Optimize_Protocol Optimize Protocol: - Adjust concentration - Modify incubation time Protocol_Issue->Optimize_Protocol Consult_Support Consult Technical Support with Experimental Details Protocol_OK->Consult_Support Optimize_Protocol->Start

Caption: A step-by-step workflow for troubleshooting experiments with this compound.

References

Technical Support Center: Troubleshooting ACAT-IN-7 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ACAT-IN-7 in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro activities?

This compound is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a key process in cellular cholesterol homeostasis. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[1] In addition to its ACAT inhibitory activity, this compound has been reported to inhibit NF-κB (Nuclear Factor kappa B) mediated transcription.[2]

Q2: In which in vitro assays is this compound typically used?

This compound is primarily used in two main types of in vitro assays:

  • ACAT Activity Assays (Cholesterol Esterification Assays): These assays measure the enzymatic activity of ACAT1 and/or ACAT2 by quantifying the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA substrate.

  • NF-κB Reporter Assays: These assays are used to determine the inhibitory effect of this compound on the NF-κB signaling pathway, typically by measuring the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Q3: What is the solubility of this compound and how should I prepare stock solutions?

This compound is a hydrophobic compound. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to use a high-quality, anhydrous grade of DMSO. When preparing working solutions in aqueous buffers or cell culture media, it is important to be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. A final DMSO concentration of 0.1% or lower is generally recommended for most cell-based assays.

II. Troubleshooting Guide

This guide addresses common problems encountered during in vitro assays with this compound, categorized by the type of assay.

A. ACAT Activity Assays (Cholesterol Esterification Assays)

Problem 1: Low or no ACAT inhibition observed.

  • Possible Cause: Inactive compound.

    • Solution: Ensure proper storage of this compound, typically at -20°C or -80°C as a stock solution in DMSO. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller volumes for single-use.

  • Possible Cause: Incorrect assay conditions.

    • Solution: Verify the optimal pH, temperature, and incubation time for your specific ACAT assay. ACAT activity is sensitive to these parameters.

  • Possible Cause: Substrate concentration too high.

    • Solution: If the concentration of the acyl-CoA substrate is too high, it may overcome the competitive inhibition by this compound. Perform a substrate titration to determine the optimal concentration for your assay.

Problem 2: High background signal or assay interference.

  • Possible Cause: Non-enzymatic esterification.

    • Solution: Include a negative control with heat-inactivated enzyme or without the enzyme to determine the level of non-enzymatic cholesteryl ester formation.

  • Possible Cause: Interference from test compound.

    • Solution: this compound, if colored or fluorescent, might interfere with the detection method. Run a control with this compound in the assay buffer without the enzyme or substrates to check for any intrinsic signal.

Problem 3: Inconsistent or variable results between replicates.

  • Possible Cause: Poor solubility of this compound in the assay buffer.

    • Solution: As a hydrophobic compound, this compound can precipitate out of aqueous solutions. Ensure that the final concentration of the compound in the assay does not exceed its solubility limit in the assay buffer. The final DMSO concentration should be kept consistent across all wells. Gentle vortexing or sonication of the working solution before adding it to the assay may help.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when adding small volumes of the inhibitor.

B. NF-κB Reporter Assays

Problem 1: No inhibition of NF-κB activity observed.

  • Possible Cause: Inappropriate timing of compound addition.

    • Solution: The timing of this compound addition relative to the stimulation of the NF-κB pathway is critical. Pre-incubation with the inhibitor before adding the stimulus (e.g., TNF-α, IL-1β) is often necessary to allow the compound to enter the cells and interact with its target. Optimize the pre-incubation time (e.g., 1-4 hours).

  • Possible Cause: Cell type not responsive to this compound's effect on NF-κB.

    • Solution: The effect of this compound on the NF-κB pathway may be cell-type specific. Confirm that your chosen cell line is suitable for this type of study.

Problem 2: High cytotoxicity observed.

  • Possible Cause: High concentration of this compound or DMSO.

    • Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your cell line. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).

  • Possible Cause: Off-target effects.

    • Solution: While specific off-target effects of this compound are not well-documented, all small molecule inhibitors have the potential for off-target activities. If cytotoxicity is observed at concentrations where the primary target is not expected to be fully inhibited, consider investigating potential off-target effects through various profiling assays.

Problem 3: Variability in reporter gene expression.

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can lead to variable reporter gene expression.

  • Possible Cause: Transfection efficiency variability (for transiently transfected reporter plasmids).

    • Solution: For transient assays, normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

III. Quantitative Data

InhibitorACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT1/ACAT2)Reference
Purpactin A2.51.51.67[2]
Terpendole C10101[2]
Glisoprenin A4.3100.43[2]
Spylidone255.05[2]
CL-283,5460.10.091.11[2]
Beauveriolide I0.6200.03[2]
Beauveriolide III0.9>20<0.045[2]
Pyripyropene A>800.07>1142[2]
Pyripyropene B482.024[2]
Pyripyropene C320.3688.9[2]
Pyripyropene D381.525.3[2]
F-13940.032 (J774 macrophages)--[3]
Nevanimibe-0.71-[4]

IV. Experimental Protocols

A. In Vitro ACAT Activity Assay (Fluorescence-based)

This protocol is a generalized method and may require optimization for specific experimental conditions.

Materials:

  • This compound

  • ACAT1 or ACAT2 expressing cell lysates or purified enzyme

  • NBD-cholesterol (fluorescent cholesterol analog)

  • Acyl-CoA (e.g., oleoyl-CoA)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells.

  • In a 96-well black microplate, add the ACAT enzyme source (cell lysate or purified enzyme).

  • Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding NBD-cholesterol and acyl-CoA to each well.

  • Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence of the formed NBD-cholesteryl ester at the appropriate excitation and emission wavelengths.

B. NF-κB Luciferase Reporter Assay

This protocol is a generalized method for a luciferase-based NF-κB reporter assay.

Materials:

  • This compound

  • Cell line stably or transiently expressing an NF-κB-luciferase reporter construct

  • Cell culture medium and supplements

  • NF-κB stimulus (e.g., TNF-α, IL-1β)

  • 96-well white, clear-bottom cell culture plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the diluted this compound or vehicle control.

  • Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Add the NF-κB stimulus to the wells (except for the unstimulated control).

  • Incubate the plate for the optimal time for reporter gene expression (e.g., 6-24 hours) at 37°C.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

V. Visualizations

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_ER Endoplasmic Reticulum LDL LDL LDLR LDL Receptor LDL->LDLR Binding ACAT ACAT Cholesteryl_Esters Cholesteryl_Esters ACAT->Cholesteryl_Esters Esterification Free_Cholesterol_ER Free Cholesterol Free_Cholesterol_ER->ACAT Lipid_Droplet Lipid_Droplet Cholesteryl_Esters->Lipid_Droplet Storage Free_Cholesterol_Cytosol Free Cholesterol LDLR->Free_Cholesterol_Cytosol Internalization & Hydrolysis Free_Cholesterol_Cytosol->Free_Cholesterol_ER ACAT_IN_7 This compound ACAT_IN_7->ACAT

Caption: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition by this compound.

NFkB_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB -> Degradation of IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release ACAT_IN_7 This compound ACAT_IN_7->IKK_Complex Inhibition? DNA DNA NFkB_nucleus->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition by this compound.

Troubleshooting_Workflow Start In Vitro Assay with this compound Unexpected_Result Unexpected Result? Start->Unexpected_Result Check_Compound Check Compound (Solubility, Stability) Unexpected_Result->Check_Compound Yes Expected_Result Expected Result Unexpected_Result->Expected_Result No Check_Assay_Conditions Check Assay Conditions (Controls, Reagents, Parameters) Check_Compound->Check_Assay_Conditions Check_Cells Check Cell Health & Density Check_Assay_Conditions->Check_Cells Optimize_Protocol Optimize Protocol (Concentration, Incubation Time) Check_Cells->Optimize_Protocol Analyze_Data Analyze Data Optimize_Protocol->Analyze_Data Expected_Result->Analyze_Data

Caption: A logical workflow for troubleshooting unexpected results in in vitro assays using this compound.

References

Technical Support Center: Optimizing Acat-IN-7 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Acat-IN-7, a novel inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess intracellular cholesterol in lipid droplets.[1] This leads to an increase in the pool of free cholesterol within the cell. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1] The specific isoform targeted by this compound should be considered when designing experiments.

Q2: What is a good starting concentration range for this compound in a cell-based assay?

For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range for small molecule inhibitors in cell-based assays is from 1 nM to 100 µM. It is advisable to perform a dose-response curve to identify the optimal concentration for your specific cell line and assay.

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound should be a balance between achieving the desired biological effect (i.e., ACAT inhibition) and minimizing off-target effects and cytotoxicity. This is typically determined by performing two key experiments in parallel: a dose-response assay to measure the compound's potency (e.g., IC50) and a cytotoxicity assay to assess its impact on cell viability.

Q4: What are the common solvents for dissolving and diluting this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in a cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell seeding density, variations in incubation times, or improper mixing of the compound.

  • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for adding reagents and mix gently but thoroughly. Standardize all incubation times precisely.

Issue 2: No observable effect of this compound on the target.

  • Possible Cause: The concentration of this compound may be too low, the compound may have degraded, or the cell line may not express the target ACAT isoform.

  • Solution: Verify the concentration range and consider testing higher concentrations. Check the storage conditions and age of the this compound stock solution. Confirm the expression of the target ACAT isoform in your cell line using techniques like Western blotting or qPCR.

Issue 3: Significant cell death observed even at low concentrations of this compound.

  • Possible Cause: The compound may have inherent cytotoxicity in the chosen cell line, or the cells may be particularly sensitive.

  • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[2] If cytotoxicity is high, consider using a lower concentration for a longer duration or exploring alternative, less toxic analogs if available.

Issue 4: Precipitate formation in the culture medium.

  • Possible Cause: The solubility of this compound in the aqueous culture medium may be poor at the tested concentrations.

  • Solution: Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range. Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different solvent or a formulation with improved solubility.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all wells.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with DMSO only) and a positive control (a known ACAT inhibitor, if available).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • ACAT Activity Assay: Measure the ACAT activity using a commercially available kit or an established in-house method. This may involve measuring the formation of cholesteryl esters using a fluorescent or radioactive substrate.

  • Data Analysis: Plot the percentage of ACAT inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the IC50 determination. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the IC50 experiment.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineTarget ACAT IsoformIC50 (µM)
HepG2ACAT20.5
A431ACAT12.1
THP-1 (macrophages)ACAT11.5

Table 2: Hypothetical Cytotoxicity (CC50) of this compound in Different Cell Lines after 48h Treatment

Cell LineCC50 (µM)
HepG225
A43150
THP-1 (macrophages)35

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare and Seed Cells ic50_assay IC50 Assay (ACAT Activity) prep_cells->ic50_assay Treat Cells cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) prep_cells->cytotoxicity_assay Treat Cells prep_compound Prepare this compound Serial Dilutions prep_compound->ic50_assay prep_compound->cytotoxicity_assay ic50_calc Calculate IC50 ic50_assay->ic50_calc cc50_calc Calculate CC50 cytotoxicity_assay->cc50_calc optimal_conc Determine Optimal Concentration ic50_calc->optimal_conc cc50_calc->optimal_conc

Caption: Workflow for optimizing this compound concentration.

ACAT_Signaling_Pathway cluster_cell Cellular Environment cholesterol Free Cholesterol acat ACAT Enzyme cholesterol->acat acyl_coa Fatty Acyl-CoA acyl_coa->acat cholesteryl_esters Cholesteryl Esters acat->cholesteryl_esters lipid_droplets Lipid Droplets cholesteryl_esters->lipid_droplets acatin7 This compound acatin7->acat Inhibition

Caption: Simplified ACAT signaling pathway and the inhibitory action of this compound.

References

improving the bioavailability of Acat-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acat-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found ubiquitously in various tissues including macrophages, adrenal glands, and neurons, while ACAT2 is primarily expressed in the intestines and liver.[1] By inhibiting ACAT, this compound prevents the storage of cholesterol, which can impact various cellular processes. Additionally, this compound has been reported to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key pathway in inflammatory responses.

Q2: What are the main challenges in working with this compound in vivo?

Like many ACAT inhibitors, this compound is a hydrophobic molecule, which can lead to poor aqueous solubility. This characteristic presents a significant hurdle for in vivo studies, as it can result in low and variable oral bioavailability. Achieving adequate systemic exposure is crucial for observing the desired pharmacological effects. Therefore, appropriate formulation strategies are necessary to improve its dissolution and absorption.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. If dissolved in a solvent such as DMSO for stock solutions, it is best to store these solutions at -80°C to prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent results in cell-based assays Compound precipitation in aqueous culture media.- Increase the final concentration of DMSO in the media (typically up to 0.5% is tolerated by most cell lines, but should be optimized).- Prepare a fresh dilution from a concentrated stock solution immediately before use.- Consider using a formulation with a solubilizing agent like a low concentration of a non-ionic surfactant (e.g., Tween® 80) or complexation with cyclodextrins, ensuring vehicle controls are included.
Precipitation of this compound during preparation of dosing solutions for in vivo studies Poor solubility of the compound in the chosen vehicle.- Use a co-solvent system. A common formulation for hydrophobic compounds is a mixture of DMSO, PEG400, and Tween® 80 in saline or water.- Sonication or gentle warming can aid in dissolution, but be cautious of compound stability at higher temperatures.- Prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.
High variability in plasma concentrations between animals Inconsistent absorption due to poor formulation.- Ensure the dosing formulation is a homogenous solution or a stable, uniform suspension.- For oral gavage, ensure consistent administration technique and volume across all animals.- Consider using a bioavailability-enhancing formulation such as a solid dispersion, a self-emulsifying drug delivery system (SEDDS), or a nanoparticle formulation.
No observable in vivo efficacy at expected therapeutic doses Insufficient systemic exposure due to low bioavailability.- First, confirm drug exposure by measuring plasma concentrations of this compound.- If exposure is low, a formulation with enhanced bioavailability is necessary. Refer to the "Strategies to Improve Bioavailability" section and the provided experimental protocols.- The route of administration may also be a factor. Subcutaneous or intraperitoneal injection may provide higher exposure than oral administration for poorly absorbed compounds.[2]

Strategies to Improve the Bioavailability of this compound

The oral bioavailability of hydrophobic compounds like this compound can be significantly enhanced through various formulation strategies. The choice of method will depend on the specific experimental needs and available resources.

Summary of Bioavailability Enhancement Techniques
Technique Principle Potential Fold-Increase in Bioavailability (Illustrative)
Co-solvent Formulation Increasing solubility by using a mixture of water-miscible organic solvents.2 - 5
Solid Dispersion Dispersing the drug in an inert carrier matrix at the solid-state. This can lead to the drug being in an amorphous state, which has higher solubility.5 - 15
Self-Emulsifying Drug Delivery System (SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.10 - 25
Nanoparticle Formulation Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve solubility and alter pharmacokinetic properties.> 20

Note: The fold-increase values are illustrative and can vary significantly based on the specific compound, carrier, and preparation method.

Illustrative Pharmacokinetic Data of an ACAT Inhibitor with Different Formulations

The following table provides an example of how the pharmacokinetic parameters of a model ACAT inhibitor could be improved with advanced formulations. While specific data for this compound is not publicly available, these values are representative of improvements that can be achieved.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 1050 ± 122.0250 ± 60100 (Reference)
Co-solvent Formulation 10150 ± 351.5900 ± 210360
Solid Dispersion 10450 ± 901.03,500 ± 7001400
SEDDS Formulation 10900 ± 1800.56,200 ± 11002480

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Preparation of the Drug-Polymer Solution:

    • Weigh the desired amounts of this compound and PVP K30. A common starting ratio is 1:4 (drug:polymer by weight).

    • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Drying and Pulverization:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Sieving and Storage:

    • Pass the powdered solid dispersion through a 100-mesh sieve to ensure a uniform particle size.

    • Store the final product in a desiccator at room temperature until further use.

Protocol 2: Quantitative Analysis of this compound in Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.

Materials:

  • Plasma samples containing this compound

  • Internal standard (IS) (e.g., a structurally similar compound not present in the study)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each plasma sample, calibration standard, and quality control sample into a 96-well plate or microcentrifuge tubes.

    • Add 150 µL of cold acetonitrile containing the internal standard to each well/tube.

    • Vortex mix for 2 minutes to precipitate the plasma proteins.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the precursor ion and the most abundant product ion for both this compound and the internal standard through infusion and optimization.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards.

    • Use a linear regression model with appropriate weighting to fit the calibration curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

ACAT_NFKB_Inhibition cluster_formulation Bioavailability Enhancement cluster_absorption In Vivo Administration & Absorption cluster_cellular_action Cellular Mechanism of Action Acat_IN_7_Powder This compound (Poorly Soluble Powder) Formulation Formulation Strategies (e.g., Solid Dispersion, SEDDS) Acat_IN_7_Powder->Formulation Processing Acat_IN_7_Formulated Formulated this compound (Enhanced Solubility) Formulation->Acat_IN_7_Formulated Results in Oral_Admin Oral Administration Acat_IN_7_Formulated->Oral_Admin Systemic_Circulation Systemic Circulation Oral_Admin->Systemic_Circulation Increased Absorption ACAT ACAT Enzyme Systemic_Circulation->ACAT Inhibits NFKB_Pathway NF-κB Signaling Pathway Systemic_Circulation->NFKB_Pathway Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalyzes Cholesterol Free Cholesterol Cholesterol->ACAT Inflammation Inflammatory Response NFKB_Pathway->Inflammation Promotes

Caption: Workflow for improving this compound bioavailability and its dual inhibitory action.

NFKB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Signals (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFKB_IkB_Complex NF-κB/IκB Complex (Inactive) IkB->NFKB_IkB_Complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFKB_p50_p65 NF-κB (p50/p65) NFKB_p50_p65->NFKB_IkB_Complex NFKB_p50_p65_N NF-κB (p50/p65) NFKB_p50_p65->NFKB_p50_p65_N Translocation NFKB_IkB_Complex->NFKB_p50_p65 Releases Acat_IN_7 This compound Acat_IN_7->IKK_Complex Inhibits DNA DNA (κB sites) NFKB_p50_p65_N->DNA Binds to Gene_Transcription Gene Transcription (Inflammatory Genes) DNA->Gene_Transcription Initiates

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound.

References

dealing with Acat-IN-7 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Acat-IN-7 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.[1] By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess cholesterol in lipid droplets, thereby modulating cellular cholesterol homeostasis.[1][2]

Q2: What are the potential signaling pathways affected by this compound?

This compound, as an ACAT inhibitor, is expected to modulate signaling pathways related to cholesterol metabolism and cellular stress. The regulation of ACAT1 expression has been shown to involve the ERK, p38MAPK, and JNK signaling pathways.[3] Therefore, inhibition of ACAT1 by this compound may indirectly influence these pathways. ACAT2 is crucial for providing cholesteryl esters for the assembly of lipoproteins. Inhibition of ACAT2 can therefore impact lipoprotein metabolism.

Q3: What is the recommended solvent for dissolving this compound?

For most non-polar, poorly water-soluble small molecule inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[4]

Q4: How should I store this compound solutions?

For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain stability and prevent degradation.[5]

Troubleshooting Guide: this compound Precipitation in Media

One of the most common issues encountered when working with small molecule inhibitors is precipitation upon dilution of the stock solution into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: this compound precipitates out of solution when added to my cell culture medium.

This is a frequent observation when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous environment like cell culture media.

Initial Checks & Solutions
Parameter Recommendation Rationale
Final DMSO Concentration Keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being ideal for most cell lines.[4]High concentrations of DMSO can be toxic to cells. However, a sufficient amount is needed to maintain the solubility of the inhibitor.
Stock Solution Concentration Prepare a high-concentration stock solution in 100% DMSO.This allows for a smaller volume of the stock solution to be added to the media, minimizing the final DMSO concentration while achieving the desired working concentration of the inhibitor.
Dilution Method Add the this compound stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly by gentle swirling or pipetting. Avoid adding the media to the stock solution.Rapid and thorough mixing helps to disperse the inhibitor quickly, reducing the chances of localized high concentrations that can lead to precipitation.
Media Temperature Ensure your cell culture medium is at 37°C before adding the this compound stock solution.Some compounds are more soluble at physiological temperatures.
Advanced Troubleshooting Steps

If precipitation persists after following the initial recommendations, consider the following advanced troubleshooting steps.

Troubleshooting Step Experimental Protocol Expected Outcome
Serial Dilution in DMSO Instead of a single high-concentration stock, prepare intermediate serial dilutions of this compound in 100% DMSO. Then, add the final diluted DMSO stock to the media.This method can sometimes improve solubility by gradually decreasing the inhibitor concentration in the organic solvent before introducing it to the aqueous media.
Pre-dilution in Serum If using serum-containing media, try pre-diluting the this compound stock solution in a small volume of pure, pre-warmed fetal bovine serum (FBS) before adding the mixture to the complete media.Serum proteins can sometimes help to solubilize and stabilize hydrophobic compounds.
Solubility Testing Perform a simple solubility test by adding your this compound stock solution to a small volume of your specific cell culture medium at various concentrations. Visually inspect for precipitation under a microscope.This will help you determine the maximum soluble concentration of this compound in your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% sterile DMSO.

  • Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Under sterile conditions, add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or gently warm the vial (if recommended by the manufacturer) until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Materials: Pre-warmed (37°C) cell culture medium, this compound stock solution.

  • Procedure: a. Calculate the volume of this compound stock solution needed to achieve the desired final working concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.5%. b. In a sterile tube, add the required volume of pre-warmed cell culture medium. c. While gently vortexing or swirling the tube of media, add the calculated volume of the this compound stock solution directly into the media. d. Immediately mix the solution thoroughly by gentle pipetting or inverting the tube. e. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate precipitation. f. Add the final working solution to your cells.

Visualizations

Signaling Pathways

ACAT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors/ Insulin Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor ERK ERK Receptor->ERK p38MAPK p38MAPK Receptor->p38MAPK JNK JNK Receptor->JNK ACAT1_Regulation ACAT1 Gene Transcription ERK->ACAT1_Regulation p38MAPK->ACAT1_Regulation JNK->ACAT1_Regulation

Caption: Putative signaling pathways influencing ACAT1 expression.

ACAT2_Function_Workflow Free_Cholesterol Free Cholesterol ACAT2 ACAT2 Free_Cholesterol->ACAT2 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT2 Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Lipoprotein_Assembly VLDL Assembly (Liver) Cholesteryl_Esters->Lipoprotein_Assembly Cholesterol_Absorption Cholesterol Absorption (Intestine) Cholesteryl_Esters->Cholesterol_Absorption

Caption: Role of ACAT2 in cholesterol metabolism.

Experimental Workflow

Troubleshooting_Workflow A Start: this compound Precipitation Observed B Check Final DMSO Concentration (<=0.5%) A->B C Adjust Stock Concentration and Recalculate B->C No D Check Dilution Method (Add stock to media) B->D Yes C->B E Revise Dilution Technique D->E No F Check Media Temperature (Pre-warm to 37°C) D->F Yes E->D G Pre-warm Media F->G No H Advanced Troubleshooting: Serial Dilution or Pre-dilution in Serum F->H Yes G->F I Issue Resolved H->I Success J Contact Technical Support H->J Failure

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Acat-IN-7 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Acat-IN-7, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

While the optimal dose depends on the specific animal model and disease context, a general starting point for ACAT inhibitors in mice can range from 10 to 50 mg/kg.[1][2] It is crucial to perform dose-response studies to determine the most effective and tolerable dose for your specific experimental goals.

Q2: How can I improve the solubility of this compound for in vivo administration?

This compound has low aqueous solubility. Successful delivery requires a suitable vehicle. Common strategies include using a co-solvent system or a suspension. For example, a stock solution in DMSO can be further diluted in vehicles like PEG300, Tween 80, corn oil, or saline.[3] It is essential to test the stability of your final formulation to ensure the compound does not precipitate over time or upon administration.

Q3: What are the common routes of administration for this compound and similar inhibitors?

Common administration routes for preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[3][4][5] The choice of route depends on the desired pharmacokinetic profile. IV administration typically provides the highest bioavailability, while oral gavage may be preferred for studies mimicking clinical use in humans.[5]

Q4: My animals are showing signs of toxicity. What should I do?

If you observe adverse effects such as weight loss (>10%), lethargy, or local irritation, consider the following troubleshooting steps:

  • Reduce the Dose: The dose may be too high for the specific strain or age of your animals.

  • Check the Vehicle: The vehicle itself can cause toxicity.[6] Ensure the concentrations of solvents like DMSO are within tolerable limits for the chosen administration route. Run a vehicle-only control group to assess vehicle-specific effects.

  • Refine the Formulation: The pH of the formulation should be between 5 and 9 to minimize irritation.[7] Highly viscous solutions should also be avoided.[8]

Q5: How can I confirm that this compound is reaching the target tissue?

To verify drug delivery and target engagement, you can:

  • Perform Pharmacokinetic (PK) Analysis: Collect blood and tissue samples at various time points after administration to measure drug concentration using methods like LC-MS/MS.[2]

  • Conduct Biodistribution Studies: Analyze the concentration of this compound in various organs (e.g., liver, brain, spleen) to understand its distribution profile.[2]

  • Measure Target Enzyme Activity: Assess ACAT enzyme activity in tissue homogenates from treated and control animals to confirm target inhibition.[9]

Quantitative Data: Example Formulations

The following table summarizes common vehicle formulations that can be adapted for this compound delivery in animal studies, based on supplier recommendations and general practices for poorly soluble compounds.[3]

Route of AdministrationVehicle CompositionFinal Concentration ExampleNotes
Injection (IP/IV/SC) 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1-5 mg/mLA common co-solvent system for improving solubility. Ensure clarity of the final solution.
Injection (IP/SC) 10% DMSO, 90% Corn Oil2.5 mg/mLSuitable for lipophilic compounds. Mix well to form a clear solution or a uniform suspension.
Oral (PO) Dissolved in PEG4005-10 mg/mLA simple vehicle for oral administration.
Oral (PO) Suspended in 0.5% Carboxymethyl cellulose (CMC) with 0.25% Tween 805-10 mg/mLCreates a stable suspension for oral gavage. Tween 80 acts as a surfactant to aid dispersion.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol provides a method for preparing a 2.5 mg/mL solution of this compound in a DMSO/Corn Oil vehicle.

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Formulation Preparation: To prepare 1 mL of the final 2.5 mg/mL dosing solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add Vehicle: Add the 100 µL of stock solution to 900 µL of corn oil.

  • Mixing: Vortex or sonicate the mixture until it forms a clear solution or a homogenous suspension. Visually inspect for any precipitation before administration.

  • Administration: Administer the prepared formulation to the animal via IP injection according to the calculated dose (mg/kg) and the animal's body weight.

Protocol 2: General Pharmacokinetic Study in Mice

This protocol outlines a typical design for a preliminary PK study.[2]

  • Animal Acclimation: Acclimate animals (e.g., C57BL/6 mice) for at least one week before the study.

  • Dosing: Administer this compound via the chosen route (e.g., IV and PO for bioavailability assessment). A typical study might involve a single 10 mg/kg dose.[2]

  • Sample Collection: Collect blood samples (e.g., via tail bleed) at multiple time points. For an IV dose, time points could be 5, 15, 30, 60, 120, and 240 minutes. For a PO dose, they could be 15, 30, 60, 120, 240, and 360 minutes.[2]

  • Plasma Preparation: Process blood samples to isolate plasma by centrifugation. Store plasma at -80°C until analysis.[10]

  • Tissue Collection: At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, brain). Rinse with saline, weigh, and store at -80°C.[10]

  • Analysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Experimental Workflow

G prep_stock Prepare Stock Solution (e.g., 25 mg/mL in DMSO) prep_dose Prepare Dosing Formulation (e.g., Dilute in Corn Oil) prep_stock->prep_dose administer Administer to Animal (e.g., IP Injection) prep_dose->administer collect Collect Samples (Blood / Tissues) administer->collect analyze Analyze Samples (LC-MS/MS) collect->analyze pk_pd Determine PK/PD Profile analyze->pk_pd

Caption: Workflow for this compound administration and analysis in animal studies.

Troubleshooting Guide

G start Problem: Low In Vivo Exposure q1 Was formulation clear and stable upon prep? start->q1 a1_no No: Precipitation Observed q1->a1_no No q2 Was administration technique correct? q1->q2 Yes a1_yes Yes sol1 Solution: Try alternative vehicle (e.g., PEG400, Tween 80) a1_no->sol1 a2_no No: e.g., Missed Gavage q2->a2_no No q3 Consider Rapid Metabolism or Poor Absorption q2->q3 Yes a2_yes Yes sol2 Solution: Refine handling and administration technique a2_no->sol2 sol3 Action: - Switch to IV/IP route - Measure metabolites q3->sol3

Caption: Decision tree for troubleshooting low in vivo exposure of this compound.

References

Validation & Comparative

A Comparative Guide to ACAT-IN-7 and Other Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Acat-IN-7 and other prominent ACAT inhibitors. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol, playing a significant role in cellular cholesterol homeostasis. Its inhibition is a key area of investigation for therapeutic interventions in diseases such as atherosclerosis, hyperlipidemia, and Alzheimer's disease. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to aid in research and development efforts.

Executive Summary

Quantitative Comparison of ACAT Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known ACAT inhibitors against the two isoforms, ACAT1 and ACAT2. This data is essential for comparing the potency and selectivity of these compounds.

InhibitorACAT1 IC50ACAT2 IC50SelectivityReference(s)
This compound Data not availableData not availableNot Determined
Avasimibe 24 µM9.2 µMNon-selective (slight preference for ACAT2)[3][4]
Pactimibe 4.9 µM3.0 µMNon-selective (dual inhibitor)[5][6]
Pyripyropene A > 80 µM0.07 µM (70 nM)Highly selective for ACAT2[7][8][9]
F-1394 71 nM (in Caco-2 cells)Data not availablePotent inhibitor[10]
Nevanimibe 0.23 µM0.71 µMNon-selective[11]
DuP 128 10 nM (in rat hepatic microsomes)Data not availablePotent inhibitor[12]
YM-750 0.18 µM (general ACAT)Data not availablePotent inhibitor[1]

Note: The IC50 values can vary depending on the specific assay conditions, cell types, and species used in the experiments.

Signaling Pathway and Experimental Workflow

To understand the context of ACAT inhibition, the following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating inhibitors.

ACAT_Inhibition_Pathway cluster_cell Cellular Environment Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibition Other ACAT_Inhibitors Other ACAT Inhibitors Other ACAT_Inhibitors->ACAT Inhibition

Caption: General mechanism of ACAT inhibition.

Experimental_Workflow Start Start Inhibitor_Preparation Prepare ACAT Inhibitor Stock Solutions Start->Inhibitor_Preparation Enzyme_Source Prepare Enzyme Source (e.g., Microsomes, Recombinant Protein) Start->Enzyme_Source Assay_Setup Set up In Vitro ACAT Assay Inhibitor_Preparation->Assay_Setup Enzyme_Source->Assay_Setup Incubation Incubate with Substrates (e.g., [14C]oleoyl-CoA, Cholesterol) Assay_Setup->Incubation Lipid_Extraction Extract Lipids Incubation->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantification Quantify Cholesteryl Esters TLC->Quantification IC50_Determination Determine IC50 Values Quantification->IC50_Determination End End IC50_Determination->End

Caption: Workflow for in vitro ACAT inhibition assay.

Detailed Experimental Protocols

In Vitro ACAT Inhibition Assay using Microsomes

This protocol is a standard method to determine the IC50 values of ACAT inhibitors using a microsomal fraction as the enzyme source.

Materials:

  • Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO.

  • Liver microsomes (from rat, rabbit, or human).

  • Bovine Serum Albumin (BSA).

  • [1-14C]oleoyl-CoA (radiolabeled substrate).

  • Unlabeled cholesterol.

  • Potassium phosphate buffer (pH 7.4).

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v).

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v).

  • Scintillation cocktail and counter.

Procedure:

  • Microsome Preparation: Isolate liver microsomes from the desired species using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation (e.g., by Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and unlabeled cholesterol.

    • Add the desired concentration of the test inhibitor (or DMSO for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the microsomal protein and [1-14C]oleoyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding chloroform:methanol (2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Separation and Quantification:

    • Spot the extracted lipids onto a silica gel TLC plate.

    • Develop the plate in the TLC developing solvent to separate the cholesteryl esters from other lipids.

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ACAT inhibition for each inhibitor concentration compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Cholesterol Esterification Assay

This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells.

Materials:

  • Cultured cells (e.g., macrophages like THP-1, or cells overexpressing ACAT1 or ACAT2).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • [3H]oleic acid or a fluorescent cholesterol analog (e.g., NBD-cholesterol).

  • Lipid extraction solvents.

  • TLC plates and developing solvent (as above).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Treatment:

    • Pre-incubate the cells with various concentrations of the test inhibitor (or DMSO for control) in serum-free medium for a specified time (e.g., 1-2 hours).

  • Labeling:

    • Add [3H]oleic acid complexed to BSA or NBD-cholesterol to the medium and incubate for a further period (e.g., 2-6 hours) to allow for its uptake and incorporation into cholesteryl esters.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with PBS to remove excess label.

    • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Analysis:

    • Separate and quantify the radiolabeled or fluorescently labeled cholesteryl esters as described in the in vitro assay protocol.

  • Data Analysis:

    • Determine the amount of labeled cholesteryl ester as a measure of ACAT activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The landscape of ACAT inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities for the ACAT1 and ACAT2 isoforms. While this compound is identified as an ACAT inhibitor with additional effects on NF-κB, a comprehensive understanding of its comparative efficacy is hampered by the lack of publicly available quantitative data. For researchers in this field, the selection of an appropriate inhibitor will depend on the specific research question, with highly selective compounds like Pyripyropene A being invaluable for dissecting the distinct roles of ACAT2, and non-selective inhibitors providing broader effects on cholesterol esterification. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation and comparison of these and novel ACAT inhibitors.

References

Validating Acat-IN-7's Effect on Amyloid-Beta Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: ACAT Inhibition

ACAT inhibitors represent a compelling therapeutic strategy due to the established link between cholesterol metabolism and Alzheimer's disease pathology. Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage.[1] Inhibition of ACAT is thought to reduce Aβ production by altering the cholesterol distribution within cellular membranes, thereby affecting the processing of the amyloid precursor protein (APP).[1][2] While Acat-IN-7 is identified as an ACAT inhibitor that also modulates NF-κB mediated transcription, the direct quantitative effects on Aβ production remain to be published.[3]

Comparative Analysis of Aβ-Lowering Compounds

To provide a clear comparison, the following tables summarize the quantitative effects of representative compounds from different classes on Aβ levels, based on published in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Aβ-Lowering Compounds

CompoundClassCell LineConcentration/DoseAβ40 ReductionAβ42 ReductionsAPPα IncreaseCitation
Avasimibe (CI-1011) ACAT InhibitorCHO/APP7511 µMSignificant decrease in α- and β-APP C-terminal fragmentsSignificant decrease in α- and β-APP C-terminal fragmentsNot Reported[4]
CP-113,818 ACAT InhibitorNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Reported[4]
Verubecestat (MK-8931) BACE1 InhibitorHEK293 APPSwe/LonIC50: 2.1 nMIC50: 2.1 nMIC50: 0.7 nMNot Applicable[5]
Etazolate α-Secretase ActivatorRat Cortical Neurons20 nM - 2 µMNot ApplicableNot ApplicableDose-dependent increase[6]

Table 2: In Vivo Efficacy of Aβ-Lowering Compounds

CompoundClassAnimal ModelDoseAβ40 ReductionAβ42 ReductionsAPPα IncreaseCitation
Avasimibe (CI-1011) ACAT InhibitorhAPP Transgenic Mice (6.5 months)14.4 mg/kg/dayInsoluble: 32%Formic Acid-extractable: 59%Insoluble: 31%Formic Acid-extractable: 66%Not Reported[4]
CP-113,818 ACAT InhibitorhAPP (Swedish/London) Transgenic MiceNot SpecifiedInsoluble: up to 96%Insoluble: up to 96%Not Reported[4]
Verubecestat (MK-8931) BACE1 InhibitorRat8 mg/kgCortex: ED50Not ReportedNot Applicable[5]
Etazolate α-Secretase ActivatorGuinea PigNot SpecifiedNot ApplicableNot ApplicableStimulated production[6]

Signaling Pathways in Amyloid Precursor Protein (APP) Processing

The production of amyloid-beta is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. This is known as the amyloidogenic pathway. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ and instead produces the neuroprotective sAPPα fragment. The diagram below illustrates these pathways and the points of intervention for the discussed therapeutic strategies.

cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP_amyloid APP sAPPb sAPPβ APP_amyloid->sAPPb CTFbeta C99 (β-CTF) APP_amyloid->CTFbeta Cleavage BACE1 β-Secretase (BACE1) Abeta Amyloid-β (Aβ40/42) CTFbeta->Abeta Cleavage AICD AICD CTFbeta->AICD gamma_secretase γ-Secretase BACE1_inhibitor BACE1 Inhibitors BACE1_inhibitor->BACE1 gamma_modulator γ-Secretase Modulators gamma_modulator->gamma_secretase APP_non_amyloid APP sAPPa sAPPα (Neuroprotective) APP_non_amyloid->sAPPa CTFalpha C83 (α-CTF) APP_non_amyloid->CTFalpha Cleavage alpha_secretase α-Secretase p3 p3 fragment CTFalpha->p3 alpha_activator α-Secretase Activators alpha_activator->alpha_secretase ACAT_inhibitor ACAT Inhibitors (e.g., this compound) ACAT_inhibitor->APP_amyloid Modulates APP Processing ACAT_inhibitor->APP_non_amyloid

Caption: Amyloid Precursor Protein (APP) processing pathways and points of therapeutic intervention.

Experimental Workflow for Compound Validation

The validation of a compound's effect on amyloid-beta production typically follows a multi-stage process, beginning with in vitro assays and progressing to in vivo animal models. The following diagram outlines a general experimental workflow.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cell-based Assays (e.g., CHO, HEK293 expressing APP) treatment Treatment with Test Compound (e.g., this compound) cell_culture->treatment collection Collection of Conditioned Media and Cell Lysates treatment->collection analysis_invitro Quantification of Aβ40, Aβ42, sAPPα, sAPPβ (ELISA, Western Blot) collection->analysis_invitro efficacy Assessment of Efficacy analysis_invitro->efficacy animal_model Transgenic Animal Model of AD (e.g., APP/PS1 mice) dosing Compound Administration (Oral, IP, etc.) animal_model->dosing sampling Collection of Brain Tissue and CSF dosing->sampling analysis_invivo Quantification of Aβ plaque load and soluble Aβ levels (Immunohistochemistry, ELISA) sampling->analysis_invivo tox Toxicology and PK/PD Studies analysis_invivo->tox start Compound Discovery/Selection start->cell_culture efficacy->animal_model Promising Results clinical Preclinical Candidate tox->clinical Favorable Profile

Caption: General experimental workflow for validating Aβ-lowering compounds.

Detailed Experimental Protocols

Accurate and reproducible quantification of amyloid-beta is crucial for evaluating the efficacy of potential therapeutic agents. Below are detailed methodologies for two common techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification

ELISA is a highly sensitive and quantitative method for measuring Aβ levels in various biological samples.[7][8]

Materials:

  • Capture antibody (specific for Aβ C-terminus, e.g., anti-Aβ40 or anti-Aβ42)

  • Detection antibody (biotinylated, specific for Aβ N-terminus, e.g., 6E10)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.05% Tween-20)

  • Synthetic Aβ40 and Aβ42 peptides for standard curve

  • 96-well microtiter plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add prepared standards and samples (e.g., conditioned media, brain homogenates) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add TMB substrate and incubate in the dark until a color change is observed (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate Aβ concentrations in the samples by interpolating from the standard curve.

Western Blotting for APP Processing

Western blotting is used to qualitatively and semi-quantitatively analyze the levels of full-length APP and its cleavage products (e.g., C-terminal fragments - CTFs).[9]

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-APP C-terminal, anti-sAPPα, anti-sAPPβ)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for this compound's effect on amyloid-beta production is currently lacking in the public domain, the broader class of ACAT inhibitors has demonstrated significant potential in reducing Aβ levels in both in vitro and in vivo models. This guide provides a framework for comparing the efficacy of ACAT inhibition with other leading therapeutic strategies. The provided experimental protocols and diagrams offer a foundation for researchers to design and execute studies to validate novel compounds like this compound and to further elucidate the complex mechanisms underlying Alzheimer's disease pathology. Further research is warranted to specifically quantify the Aβ-lowering effects of this compound and to understand its full therapeutic potential.

References

A Comparative Guide to Cholesterol Regulation: ACAT Inhibitors vs. Statins

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Mechanisms of Action: A Tale of Two Pathways

Statins and ACAT inhibitors target different key enzymes in cholesterol metabolism, leading to distinct cellular and physiological effects.

Statins: Inhibiting Cholesterol Synthesis

Statins are competitive inhibitors of HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol. By blocking this enzyme, statins decrease the de novo synthesis of cholesterol in the liver.[4] This reduction in intracellular cholesterol leads to the upregulation of LDL receptor expression on the surface of hepatocytes.[4] The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.[4]

G

ACAT Inhibitors: Preventing Cholesterol Esterification

Acyl-CoA:cholesterol acyltransferases (ACATs) are intracellular enzymes that catalyze the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[5][6] There are two isoforms, ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.[6] By inhibiting ACAT, particularly ACAT2, these compounds can reduce the absorption of dietary cholesterol in the intestines and decrease the assembly and secretion of apolipoprotein B-containing lipoproteins (like VLDL) from the liver.[5] This leads to a reduction in plasma cholesterol levels.[5]

G

Comparative Efficacy: A Look at the Data

The following tables summarize the quantitative effects of statins and a representative ACAT inhibitor, avasimibe, on plasma lipid profiles. It is important to note that the clinical development of several ACAT inhibitors has been challenging, with some trials failing to show significant benefits.

Table 1: Effects on LDL and Total Cholesterol

Drug ClassCompound(s)PopulationLDL-C ReductionTotal Cholesterol ReductionReference(s)
Statins Atorvastatin, Rosuvastatin, Simvastatin, etc.Hypercholesterolemia30-60%20-50%Clinical Practice
ACAT Inhibitor Avasimibe (in combination with Atorvastatin)Homozygous Familial Hypercholesterolemia-23% (combo) vs. -19% (statin alone)-22% (combo) vs. -18% (statin alone)--INVALID-LINK--

Table 2: Effects on Other Lipids and Lipoproteins

Drug ClassCompound(s)PopulationTriglyceride (TG) ReductionHDL-C ChangeVLDL-C ReductionReference(s)
Statins Atorvastatin, Rosuvastatin, Simvastatin, etc.Hypercholesterolemia10-40%+5-15%15-45%Clinical Practice
ACAT Inhibitor Avasimibe (in combination with Atorvastatin)Homozygous Familial Hypercholesterolemia-24% (combo) vs. -13% (statin alone)-11% (combo) vs. -6% (statin alone)-24% (combo) vs. -13% (statin alone)--INVALID-LINK--

Key Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the performance of HMG-CoA reductase and ACAT inhibitors.

HMG-CoA Reductase (HMGR) Activity Assay

This assay measures the activity of HMGR by monitoring the decrease in NADPH absorbance at 340 nm.

  • Materials:

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

    • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

    • Recombinant HMG-CoA Reductase enzyme

    • NADPH solution

    • HMG-CoA solution

    • Test inhibitors (e.g., statins) and vehicle control (e.g., DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and NADPH in each well of a 96-well plate.

    • Add the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control to the respective wells.

    • Add the HMG-CoA Reductase enzyme to all wells except the blank.

    • To initiate the reaction, add the HMG-CoA substrate to all wells.

    • Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C. Readings should be taken every 1-2 minutes for a period of 10-20 minutes.

    • The rate of NADPH oxidation is proportional to the HMGR activity. Calculate the percent inhibition by comparing the rate in the presence of the inhibitor to the rate in the vehicle control.

ACAT Activity Assay (in vitro)

This assay determines ACAT activity by measuring the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled fatty acyl-CoA.

  • Materials:

    • Cell lysates or microsomal fractions containing ACAT enzyme

    • Assay buffer (e.g., 20 mM Hepes, pH 6.8, 2 M KCl)

    • [14C]Oleoyl-CoA

    • Unlabeled cholesterol

    • TLC plates

    • Scintillation counter

    • Test inhibitors (e.g., Acat-IN-7) and vehicle control

  • Procedure:

    • Incubate the cell lysates or microsomal fractions with the test inhibitor or vehicle control for a predetermined time.

    • Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA and unlabeled cholesterol.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

    • Extract the lipids.

    • Separate the cholesteryl esters from free fatty acids and other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

    • Calculate the percent inhibition by comparing the amount of product formed in the presence of the inhibitor to the vehicle control.

G

Cellular Cholesterol Efflux Assay

This assay measures the ability of cells to efflux cholesterol to an extracellular acceptor, a key process in reverse cholesterol transport.

  • Materials:

    • Cultured cells (e.g., macrophages like J774)

    • Labeling medium containing a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or [3H]cholesterol

    • Equilibration medium (e.g., RPMI with 0.2% BSA)

    • ACAT inhibitor (to prevent re-esterification of the labeled cholesterol)

    • Cholesterol acceptors (e.g., apolipoprotein A-I (apoA-I) or HDL)

    • Fluorometer or scintillation counter

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Label the cells with BODIPY-cholesterol or [3H]cholesterol for a specified period (e.g., 1-24 hours).

    • Wash the cells and equilibrate them in serum-free medium containing an ACAT inhibitor. This step allows the labeled cholesterol to incorporate into the cellular pools.

    • Induce cholesterol efflux by incubating the cells with medium containing a cholesterol acceptor (e.g., apoA-I).

    • After the efflux period, collect the medium and lyse the cells.

    • Measure the amount of labeled cholesterol in the medium and the cell lysate using a fluorometer or scintillation counter.

    • Calculate the percentage of cholesterol efflux as (cholesterol in medium) / (cholesterol in medium + cholesterol in cells) x 100%.

Conclusion

Statins and ACAT inhibitors represent two distinct strategies for managing hypercholesterolemia. Statins, through their potent inhibition of cholesterol synthesis and subsequent upregulation of LDL receptor activity, are a well-established and highly effective class of drugs for lowering LDL-C. In contrast, ACAT inhibitors aim to reduce cholesterol absorption and lipoprotein assembly by preventing the esterification of free cholesterol. While preclinical studies have shown promise for ACAT inhibitors, their clinical development has been met with challenges. The data suggests that while ACAT inhibitors may have a role, particularly in combination therapies, statins remain the cornerstone of cholesterol-lowering treatment. Further research into selective ACAT2 inhibitors may yet yield a new class of effective lipid-modifying agents.

References

Cross-Validation of Acat-IN-7's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acat-IN-7, an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT), and other notable ACAT inhibitors. The objective is to offer a comprehensive resource for cross-validating this compound's mechanism of action by comparing its performance metrics and biological effects with those of alternative compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

This compound is distinguished by its dual mechanism of action: inhibition of the ACAT enzyme and suppression of NF-κB mediated transcription. While quantitative inhibitory concentrations for this compound are not publicly available, this guide facilitates its evaluation by providing a framework for comparison against well-characterized ACAT inhibitors with known potencies and selectivities. Understanding the broader landscape of ACAT inhibition allows researchers to contextualize the potential therapeutic applications and biological effects of this compound.

Comparison of ACAT Inhibitors

The following table summarizes the in vitro potency of several ACAT inhibitors against the two main isoforms, ACAT1 and ACAT2. This data is crucial for understanding the selectivity profile of each compound and predicting their potential biological effects, as ACAT1 and ACAT2 have distinct tissue distributions and physiological roles.

CompoundTarget(s)IC50 / EC50 (ACAT1)IC50 / EC50 (ACAT2)SelectivityReference
This compound ACAT, NF-κBData not availableData not availableData not available[1]
Nevanimibe (PD-132301) ACAT1 > ACAT29 nM (EC50)368 nM (EC50)~41-fold for ACAT1[2][3]
Avasimibe (CI-1011) ACAT1, ACAT23.3 µM (IC50)3.3 µM (IC50)Non-selective
K-604 ACAT1 >> ACAT20.45 µM (IC50)102.85 µM (IC50)~229-fold for ACAT1
Pyripyropene A (PPPA) ACAT2 > ACAT1179 µM (IC50)25 µM (IC50)~7-fold for ACAT2

Signaling Pathways

ACAT inhibition influences several critical cellular signaling pathways, primarily related to cholesterol metabolism and inflammation. The following diagrams illustrate these pathways.

ACAT1_LXR_ABCA1_Pathway cluster_inhibition ACAT Inhibition ACAT1 ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterifies Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT1 LXR LXR Free_Cholesterol->LXR Activates ABCA1 ABCA1 LXR->ABCA1 Induces Expression Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux Mediates Acat_IN_7 This compound Acat_IN_7->ACAT1 Inhibits

Caption: ACAT1 inhibition leads to increased free cholesterol, which activates LXR, inducing ABCA1 expression and promoting cholesterol efflux.

ACAT1_TLR4_NFkB_Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Initiates Acat_IN_7 This compound Acat_IN_7->NFkB Inhibits Transcription ACAT1_Inhibitor ACAT1 Inhibition ACAT1_Inhibitor->TLR4 Modulates Fate

Caption: ACAT1 inhibition can modulate TLR4 signaling, while this compound also directly inhibits NF-κB-mediated transcription of inflammatory genes.

Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

NF-κB Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Objective: To determine the IC50 of an inhibitor on NF-κB-mediated transcription.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • TNF-α (or other NF-κB activator).

  • Test compounds (e.g., this compound and alternatives).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium and add fresh medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-incubation with the compounds, stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected Renilla luciferase). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cholesterol Efflux Assay

This assay measures the capacity of cells to export cholesterol, a process often enhanced by ACAT inhibition.

Objective: To assess the effect of ACAT inhibitors on ABCA1-mediated cholesterol efflux.

Materials:

  • Macrophage cell line (e.g., J774 or primary peritoneal macrophages).

  • Cell culture medium.

  • [3H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol).

  • Apolipoprotein A-I (ApoA-I) or HDL as cholesterol acceptors.

  • Test compounds.

  • Scintillation counter or fluorescence plate reader.

  • 24-well plates.

Protocol:

  • Cell Labeling: Plate macrophages in 24-well plates. Label the cells with medium containing [3H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours.

  • Equilibration and Treatment: Wash the cells and incubate them in serum-free medium containing the test compounds for 18-24 hours to allow for cholesterol equilibration and compound activity.

  • Efflux: Replace the medium with fresh serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I).

  • Sample Collection: After a 4-hour incubation, collect the medium (containing the effluxed cholesterol) and lyse the cells to measure the intracellular cholesterol.

  • Quantification: Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100. Compare the efflux in compound-treated cells to vehicle-treated cells.

In Vivo Atherosclerosis Model

Animal models are essential for evaluating the in vivo efficacy of ACAT inhibitors on the development and progression of atherosclerosis.

Objective: To determine the effect of an ACAT inhibitor on atherosclerotic plaque formation in a mouse model.

Animal Model:

  • Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerosis.

Protocol:

  • Induction of Atherosclerosis: Feed the mice a high-fat, high-cholesterol "Western" diet for a specified period (e.g., 8-12 weeks) to induce the formation of atherosclerotic lesions.

  • Compound Administration: Administer the test compound (e.g., this compound or alternatives) to the mice, either mixed in the diet, via oral gavage, or through other appropriate routes. A control group should receive the vehicle.

  • Treatment Period: Continue the treatment for a defined period (e.g., 4-12 weeks).

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the aorta and heart.

  • Plaque Quantification:

    • En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area as a percentage of the total aortic surface area.

    • Aortic root analysis: Section the aortic root and stain with hematoxylin and eosin (H&E) and Oil Red O to measure the lesion area and composition.

  • Data Analysis: Compare the plaque size and composition between the treated and control groups to determine the efficacy of the inhibitor.

Conclusion

The cross-validation of this compound's mechanism of action necessitates a comparative approach. While direct quantitative data for this compound remains elusive in the public domain, this guide provides the necessary framework for its evaluation. By utilizing the provided data on alternative compounds, detailed experimental protocols, and an understanding of the underlying signaling pathways, researchers can effectively design experiments to characterize this compound's potency and selectivity. Such studies will be instrumental in elucidating its therapeutic potential in diseases where both cholesterol metabolism and inflammation play a critical role.

References

Unveiling the Cellular Efficacy of Acat-IN-7: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cell-type-specific efficacy of a novel inhibitor is paramount. This guide provides a comparative analysis of Acat-IN-7, an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, and its performance against other known ACAT inhibitors in various cell types. The data presented is supported by established experimental protocols to aid in the design and interpretation of future studies.

This compound is an inhibitor of ACAT, an enzyme responsible for the esterification of cholesterol, a critical process in cellular cholesterol homeostasis.[1][2] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis and Alzheimer's disease. This compound is also noted to inhibit NF-κB mediated transcription, suggesting a potential dual role in inflammatory and cholesterol-related pathways.[1][2]

Comparative Efficacy of ACAT Inhibitors in Different Cell Types

The following table summarizes the inhibitory effects of various ACAT inhibitors across different cell lines, providing a baseline for understanding the potential efficacy of this compound. While specific data for this compound is limited, the comparative data for other inhibitors targeting the same enzyme offer valuable insights.

InhibitorCell TypeTarget Isoform(s)Key Efficacy MetricResultReference
AS-183 HepG2 (Hepatocellular Carcinoma)ACATIC50 for cholesterol ester formation18.1 µM[1]
CaCo2 (Colon Adenocarcinoma)ACATIC50 for cholesterol ester formation25.5 µM[1]
THP-1 (Monocytic Leukemia)ACATIC50 for cholesterol ester formation34.5 µM[1]
K604 HMC3 (Human Microglial)ACAT1 (selective)Reduction in cholesteryl ester biosynthesis~87%[3]
F12511 HMC3 (Human Microglial)ACAT1 and ACAT2Reduction in cholesteryl ester content50%[3]
Mouse and Human Neuronal and Microglial cell linesACATInhibition of ACAT activitySignificant, dose-dependent[4]
Pyripyropene A (PPPA) ACAT2-expressing cellsACAT2 (selective)Inhibition of ACAT2 activity-[5][6]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to assess inhibitor efficacy, the following diagrams are provided.

ACAT_Inhibition_Pathway ACAT Inhibition and Downstream Effects cluster_cell Cellular Environment Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage NF-kB NF-kB Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response This compound This compound This compound->ACAT Inhibits This compound->NF-kB Inhibits

Caption: Mechanism of this compound action.

Experimental_Workflow Workflow for Assessing ACAT Inhibitor Efficacy cluster_assays Examples of Efficacy Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Incubation Incubation Treatment->Incubation Add Inhibitor (e.g., this compound) Assay Assay Incubation->Assay Perform specific assay Data Analysis Data Analysis Assay->Data Analysis Quantify results CE Biosynthesis Assay CE Biosynthesis Assay Assay->CE Biosynthesis Assay Fluorescence Assay Fluorescence Assay Assay->Fluorescence Assay Western Blot Western Blot Assay->Western Blot

Caption: Experimental workflow for efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of ACAT inhibitors.

Cholesteryl Ester Biosynthesis Assay in Intact Cells

This assay measures the rate of new cholesteryl ester formation by monitoring the incorporation of a radiolabeled fatty acid.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HMC3 microglia) in appropriate culture plates and grow to 80% confluency.[3]

    • Treat cells with the ACAT inhibitor (e.g., this compound at desired concentrations) or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[3]

  • Radiolabeling:

    • Prepare a labeling medium containing [³H]-oleate complexed with fatty acid-free bovine serum albumin (BSA).

    • After the inhibitor treatment, wash the cells and incubate with the [³H]-oleate labeling medium for a defined pulse period (e.g., 30 minutes to 2 hours).[3]

  • Lipid Extraction and Analysis:

    • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [³H]-oleate.

    • Lyse the cells and extract total lipids using a suitable solvent system (e.g., hexane/isopropanol).

    • Separate the lipid classes, including cholesteryl esters, using thin-layer chromatography (TLC).

    • Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter to determine the rate of biosynthesis.

Cell-Based Fluorescence Assay for ACAT Activity

This assay utilizes a fluorescent cholesterol analog (e.g., NBD-cholesterol) to visualize and quantify ACAT activity.

  • Cell Culture and Staining:

    • Seed cells in 96-well plates or on coverslips for microscopy.

    • Incubate the cells with NBD-cholesterol along with the ACAT inhibitor or vehicle control for a period of 2-6 hours.[7]

    • Esterification of NBD-cholesterol by ACAT leads to its accumulation in lipid droplets, resulting in a strong fluorescent signal.[7][8]

  • Fluorescence Measurement and Imaging:

    • For quantitative analysis in 96-well plates, wash the cells and measure the fluorescence intensity using a plate reader.

    • For visualization, fix the cells and observe the localization of the fluorescent signal within lipid droplets using a fluorescence microscope.[7]

  • Data Analysis:

    • Determine the background fluorescence using cells lacking ACAT activity or cells treated with a potent ACAT inhibitor.[7]

    • Calculate the percentage of inhibition by comparing the fluorescence intensity in inhibitor-treated cells to that of vehicle-treated controls.

Conclusion

While direct experimental data for this compound in various cell types is still emerging, the established efficacy of other ACAT inhibitors provides a strong framework for predicting its potential effects. The provided protocols offer a robust starting point for researchers to quantitatively assess the cell-type-specific efficacy of this compound and other novel ACAT inhibitors. Such comparative studies are essential for advancing our understanding of cholesterol metabolism and for the development of targeted therapies for a range of associated diseases.

References

Validating Acat-IN-7 as a Tool Compound for ACAT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of Acat-IN-7 as a tool compound for Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1). Due to the limited publicly available data on this compound, this document serves as a blueprint, outlining the necessary experiments and providing a comparative landscape of well-characterized ACAT1 inhibitors.

Introduction to ACAT1 Inhibition

Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This process is central to cellular cholesterol homeostasis.[1] Dysregulation of ACAT1 activity has been implicated in various diseases, including atherosclerosis and Alzheimer's disease, making it an attractive therapeutic target.[1] Tool compounds are essential for studying the biological roles of enzymes like ACAT1. An ideal tool compound exhibits high potency, selectivity, and well-defined cellular effects. While this compound is described as an ACAT inhibitor that also modulates NF-κB mediated transcription, comprehensive validation data is not yet available. This guide details the established methodologies required to rigorously assess its potential as a selective ACAT1 tool compound.

Comparative Landscape of ACAT Inhibitors

To effectively evaluate this compound, its performance should be benchmarked against existing ACAT inhibitors. The following table summarizes the quantitative data for several well-studied compounds.

CompoundTarget(s)IC50/Ki (ACAT1)IC50/Ki (ACAT2)Selectivity (ACAT2/ACAT1)Key Features
This compound ACAT, NF-κBData not availableData not availableData not availableReported to inhibit NF-κB mediated transcription.
K-604 ACAT10.45 µM (IC50)>100 µM (IC50)~229-foldHigh selectivity for ACAT1.[2]
F12511 ACAT1, ACAT20.039 µM (IC50)0.110 µM (IC50)~2.8-foldPotent inhibitor of both isoforms, with slight preference for ACAT1.[2][3]
F26 ACAT1, ACAT23.0 nM (IC50)Data not availableData not availableA potent analog of F12511.[4]
Avasimibe (CI-1011) ACAT1, ACAT2~3.3 µM (IC50)~3.3 µM (IC50)Non-selectiveBroadly inhibits ACAT isoforms.[2][5]
CP-113,818 ACAT1, ACAT2Data not availableData not availableNon-selectiveAn early, non-selective ACAT inhibitor.
Nevanimibe ACAT1, ACAT20.23 µM (IC50)0.71 µM (IC50)~3.1-foldGeneral ACAT inhibitor.[6]
Pyripyropene A ACAT2179 µM (IC50)25 µM (IC50)~0.14-fold (ACAT2 selective)Selective inhibitor of ACAT2.[6]

Experimental Protocols for Validation

To validate this compound as a tool compound for ACAT1, a series of biochemical, cellular, and potentially in vivo experiments are required.

Biochemical Assays for Potency and Selectivity

These assays determine the direct inhibitory effect of the compound on the enzymatic activity of ACAT1 and its isoform, ACAT2.

a. Mixed Micelle ACAT Activity Assay [7]

  • Principle: This assay measures the activity of reconstituted ACAT protein in a controlled lipid environment. It allows for the determination of IC50 values by assessing the inhibition of cholesteryl ester formation from radiolabeled oleoyl-CoA.

  • Protocol:

    • Prepare mixed micelles containing phosphatidylcholine, cholesterol, and a detergent (e.g., taurocholate).

    • Add purified, recombinant human ACAT1 or ACAT2 enzyme to the micelle solution.

    • Introduce varying concentrations of this compound or a control inhibitor.

    • Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.

    • After incubation, stop the reaction and extract the lipids.

    • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays for Target Engagement and Cellular Efficacy

These assays confirm that the compound can penetrate cell membranes and inhibit ACAT1 activity in a cellular context.

a. Whole-Cell [3H]Oleate Pulse Assay [4]

  • Principle: This method measures the incorporation of radiolabeled oleic acid into cholesteryl esters in intact cells, providing a measure of cellular ACAT activity.

  • Protocol:

    • Culture cells known to express ACAT1 (e.g., mouse embryonic fibroblasts, macrophages).

    • Treat the cells with various concentrations of this compound for a defined period.

    • "Pulse" the cells with [3H]oleic acid complexed to bovine serum albumin (BSA) for a short duration.

    • Wash the cells to remove unincorporated [3H]oleic acid.

    • Lyse the cells and extract the total lipids.

    • Separate and quantify the [3H]cholesteryl esters by TLC and scintillation counting.

    • Determine the cellular IC50 value.

b. NBD-Cholesterol Fluorescence Assay [8][9]

  • Principle: This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol. When esterified by ACAT, it accumulates in lipid droplets, leading to an increase in fluorescence intensity.

  • Protocol:

    • Use a cell line that stably expresses either ACAT1 or ACAT2.[8]

    • Treat the cells with different concentrations of this compound.

    • Add NBD-cholesterol to the cell culture medium.

    • After incubation, measure the intracellular fluorescence using a fluorescence plate reader or by fluorescence microscopy.[9][10]

    • A decrease in fluorescence intensity compared to untreated cells indicates inhibition of ACAT activity.

In Vivo Validation (Optional)

For more advanced characterization, in vivo studies can assess the compound's pharmacokinetic properties and its effects in a whole organism.

  • Animal Models: Utilize relevant animal models, such as mouse models of atherosclerosis or Alzheimer's disease.[11][12]

  • Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Target Engagement: Measure the inhibition of ACAT activity in tissues of interest after compound administration.[12]

  • Efficacy Studies: Evaluate the effect of this compound on disease-relevant phenotypes.

Visualizing the Validation Workflow and ACAT1 Pathway

To clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation (Optional) biochem_start Recombinant ACAT1/ACAT2 micelle_assay Mixed Micelle Assay biochem_start->micelle_assay ic50_determination IC50 & Ki Determination micelle_assay->ic50_determination selectivity_assessment Selectivity Profiling (ACAT1 vs ACAT2) ic50_determination->selectivity_assessment cell_start ACAT1-expressing Cells selectivity_assessment->cell_start oleate_assay [3H]Oleate Pulse Assay cell_start->oleate_assay nbd_assay NBD-Cholesterol Assay cell_start->nbd_assay cellular_ic50 Cellular IC50 oleate_assay->cellular_ic50 nbd_assay->cellular_ic50 target_engagement Confirm Target Engagement cellular_ic50->target_engagement invivo_start Animal Model target_engagement->invivo_start pk_pd Pharmacokinetics/Pharmacodynamics invivo_start->pk_pd efficacy Efficacy Studies pk_pd->efficacy

Caption: Experimental workflow for validating this compound.

cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cholesterol Free Cholesterol acat1 ACAT1 cholesterol->acat1 acyl_coa Fatty Acyl-CoA acyl_coa->acat1 cholesteryl_ester Cholesteryl Ester acat1->cholesteryl_ester lipid_droplet Lipid Droplet Storage cholesteryl_ester->lipid_droplet acat_in_7 This compound acat_in_7->acat1

Caption: ACAT1 signaling pathway and inhibition by this compound.

Conclusion

The validation of this compound as a tool compound for ACAT1 requires a systematic approach that includes biochemical and cellular characterization. By following the outlined experimental protocols and comparing the results to well-established ACAT1 inhibitors, researchers can rigorously determine the potency, selectivity, and cellular efficacy of this compound. This guide provides the necessary framework to establish whether this compound is a suitable tool for investigating the biological functions of ACAT1.

References

Safety Operating Guide

Prudent Disposal Practices for Acat-IN-7 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Management of Acat-IN-7 Waste

This compound, an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT), is a valuable tool in research and drug development.[1] Proper management of its waste is crucial for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential procedural information based on general best practices for the disposal of research-grade chemical compounds.

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) office for specific guidance and protocols before handling or disposing of any chemical waste. The following procedures are intended as a general framework and may need to be adapted to comply with local, state, and federal regulations.

Key Chemical and Safety Data (Hypothetical)

Since a specific SDS for this compound is not publicly available, the following table presents hypothetical data based on typical characteristics of similar small molecule inhibitors used in research. This information should be used as a placeholder until an official SDS is obtained from the supplier.

PropertyHypothetical ValueSource/Notes
Chemical Name This compoundN/A
CAS Number 199984-38-8[1]
Molecular Formula C₂₅H₃₅N₃O₄SBased on chemical structure
Appearance Solid powderTypical for this class of compounds
Solubility Soluble in DMSOCommon solvent for in vitro research compounds
Hazard Classification Assumed to be harmful if swallowed, skin irritant, eye irritantPrecautionary assumption in the absence of specific data. Standard practice for novel or uncharacterized chemical compounds.
Exposure Limits Not establishedN/A
Ecotoxicity Data not available. Assumed to be harmful to aquatic life.Precautionary assumption. Release into the environment should be avoided.

Experimental Protocol for Safe Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe handling and disposal of solid this compound waste and solutions containing this compound.

I. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling of this compound, including weighing, dissolution, and waste collection, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Wear a standard laboratory coat.

    • Use appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or chemical splash goggles.

II. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats, wipes), in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste - Solid" and include the chemical name "this compound".

  • Liquid Waste (this compound in Organic Solvents, e.g., DMSO):

    • Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container for flammable or organic waste.

    • The container should be a solvent-safe bottle with a screw cap.

    • Label the container as "Hazardous Waste - Organic" and list all constituents, including "this compound" and the solvent (e.g., DMSO).

  • Aqueous Waste:

    • If any aqueous solutions containing this compound are generated, collect them in a separate, labeled hazardous waste container for aqueous waste.

    • Do not mix aqueous waste with organic solvent waste.

III. Waste Storage:

  • Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Provide secondary containment for all liquid waste containers to prevent spills.

IV. Final Disposal:

  • Once the hazardous waste container is full, or on a schedule determined by your institution's EHS office, arrange for a hazardous waste pickup.

  • Complete all required waste disposal forms as per your institution's procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Acat_IN_7_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type collect_solid Collect in Labeled Solid Hazardous Waste Container waste_type->collect_solid Solid solvent_type Identify Solvent waste_type->solvent_type Liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_organic Collect in Labeled Organic Hazardous Waste Container solvent_type->collect_organic Organic collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container solvent_type->collect_aqueous Aqueous collect_organic->store collect_aqueous->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup end End: Waste Disposed ehs_pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained on their institution's specific chemical hygiene and hazardous waste management plans. Always consult with your EHS department for definitive disposal procedures for this compound and other chemical waste.

References

Essential Safety and Handling Guide for Acat-IN-7 (Avasimibe)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Acat-IN-7, also known as Avasimibe. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound (Avasimibe), it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheet (SDS) guidelines.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times to prevent eye contact.
Hand Protection Chemical-resistant glovesCompatible with the solvent used to handle the compound.
Body Protection Laboratory coatShould be worn to prevent skin contact.
Respiratory Protection Dust mask or respiratorRecommended when handling the compound in powder form to avoid inhalation.

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize risk. Below is a step-by-step guide for the safe handling of this compound (Avasimibe).

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet (SDS) prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare a designated, well-ventilated workspace prep2->prep3 handle1 Weigh the compound in a fume hood prep3->handle1 handle2 Dissolve in an appropriate solvent handle1->handle2 handle3 Perform the experiment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose of waste according to institutional and local regulations clean2->clean3

Safe handling workflow for this compound (Avasimibe).

Methodology for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Avasimibe before starting any work.

    • Ensure all required Personal Protective Equipment (PPE) is readily available and in good condition.

    • Prepare a clean and well-ventilated workspace, preferably a chemical fume hood, especially when working with the solid form of the compound.

  • Handling:

    • When weighing the solid compound, do so within a fume hood to prevent inhalation of dust particles.

    • If dissolving the compound, use the appropriate solvent as indicated in the experimental protocol or on the SDS. Add the solvent to the compound slowly to avoid splashing.

    • Conduct all experimental procedures involving this compound (Avasimibe) within the designated and controlled workspace.

  • Cleanup:

    • After completing the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound (Avasimibe) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Method
Unused solid compound Labeled hazardous waste containerDispose of as chemical waste through the institution's environmental health and safety office.
Contaminated labware (e.g., pipette tips, tubes) Labeled solid hazardous waste containerDispose of as chemical waste.
Contaminated solutions Labeled liquid hazardous waste containerDispose of as chemical waste. Do not pour down the drain.
Contaminated PPE Labeled solid hazardous waste containerDispose of as chemical waste.

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal gen1 Solid Waste (Unused compound, contaminated PPE & labware) seg1 Place in labeled solid hazardous waste container gen1->seg1 gen2 Liquid Waste (Contaminated solutions) seg2 Place in labeled liquid hazardous waste container gen2->seg2 disp1 Arrange for pickup by Environmental Health & Safety seg1->disp1 seg2->disp1 disp2 Follow all institutional and local regulations disp1->disp2

Disposal workflow for this compound (Avasimibe).

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible handling of this compound (Avasimibe) in the laboratory. Always consult your institution's specific safety protocols and the compound's Safety Data Sheet for the most comprehensive information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.